molecular formula C3H8ClN3O B1664863 Malonamamidine hydrochloride CAS No. 34570-17-7

Malonamamidine hydrochloride

Cat. No.: B1664863
CAS No.: 34570-17-7
M. Wt: 137.57 g/mol
InChI Key: MPRLIYNSZYJODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidinomalonamide hydrochloride is a chemical reagent used in the preparation of pyrimidooxazines used as DGAT1 inhibitors. This drug has potential use as an anti-obesity treatment.

Properties

IUPAC Name

3-amino-3-iminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O.ClH/c4-2(5)1-3(6)7;/h1H2,(H3,4,5)(H2,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLIYNSZYJODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=N)N)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188119
Record name Amidinomalonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34570-17-7
Record name Propanamide, 3-amino-3-imino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34570-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidinomalonamide HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034570177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34570-17-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Amidinomalonamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amidinomalonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMIDINOMALONAMIDE HCL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GNL83MG4NS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Part 1: Foundational Analysis of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the elucidation of the mechanism of action (MoA) for the novel compound, Malonamamidine hydrochloride. Given that this molecule is not extensively characterized in publicly available literature, this document serves as a strategic roadmap for research and drug development professionals. It is structured not as a statement of a known mechanism, but as a guide to its discovery, grounding its hypotheses in established biochemical and pharmacological principles.

Malonamamidine, at its core, is the diamidine derivative of malonic acid. The hydrochloride salt form enhances its solubility and stability for experimental use.

Chemical Structure:

(Note: This represents the protonated state of the amidine groups at physiological pH, complexed with two hydrochloride counter-ions.)

The key functional group is the amidine (-C(=NH)NH2), which is a strong base and is protonated at physiological pH, forming an amidinium cation. This structural feature is the primary driver of its potential biological interactions. Amidinium groups are known isosteres for guanidinium groups (found in arginine) and can participate in critical hydrogen bonding and electrostatic interactions with biological targets.

Part 2: Hypothesized Mechanisms of Action & Experimental Elucidation

The presence of two cationic amidinium groups suggests several plausible classes of biological targets. This section outlines the primary hypotheses and the rigorous, multi-tiered experimental workflow required to investigate each one.

Hypothesis 1: Inhibition of Serine Proteases or Arginine-Utilizing Enzymes

Rationale: The amidinium group of malonamamidine is a structural mimic of the guanidinium group of arginine. Many enzymes, particularly serine proteases like thrombin or trypsin, and enzymes like nitric oxide synthase (NOS), recognize and bind arginine residues in their substrates. Malonamamidine could act as a competitive inhibitor by occupying the S1 specificity pocket of these proteases or the arginine-binding site of other enzymes.

This workflow is designed to screen for and characterize potential enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_Screening Tier 1: High-Throughput Screening cluster_Validation Tier 2: Hit Validation & Dose-Response cluster_Mechanism Tier 3: Mechanistic Characterization s1 Panel of Serine Proteases (e.g., Trypsin, Thrombin, Elastase) & Arginine-Utilizing Enzymes (e.g., iNOS, eNOS) s2 Primary Screen: Single High-Concentration (e.g., 10-50 µM Malonamamidine HCl) s1->s2 Assay s3 Identify 'Hits' (e.g., >50% Inhibition) s2->s3 Analyze v1 Confirmation Screen: Re-test Hits from Tier 1 s3->v1 Progress Hits v2 IC50 Determination: 8-point dose-response curve v1->v2 Confirm v3 Assess Specificity: Counter-screen against unrelated enzymes v2->v3 Characterize m1 Kinetic Analysis: Vary substrate concentration at fixed inhibitor concentrations v3->m1 Progress Validated Hits m2 Determine Mode of Inhibition (Competitive, Non-competitive, etc.) via Lineweaver-Burk or Dixon plots m1->m2 Model Data m3 Biophysical Validation: Isothermal Titration Calorimetry (ITC) to confirm direct binding & stoichiometry m2->m3 Orthogonal Confirmation

Caption: Tiered workflow for identifying and characterizing enzyme inhibition.

Detailed Protocol: Tier 3 Mechanistic Kinetic Analysis

This protocol outlines the steps to determine the mode of inhibition (e.g., competitive, non-competitive) for a validated hit.

  • Objective: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) of the target enzyme in the presence of varying, fixed concentrations of this compound.

  • Materials:

    • Purified target enzyme (e.g., Trypsin).

    • Chromogenic or fluorogenic substrate (e.g., Z-Gly-Gly-Arg-NHMec for Trypsin).

    • Assay buffer (e.g., PBS, pH 7.4).

    • This compound stock solution.

    • 96-well microplate reader.

  • Procedure:

    • Prepare Inhibitor Concentrations: Serially dilute this compound in assay buffer to achieve final concentrations of 0x, 0.5x, 1x, and 2x the previously determined IC₅₀ value.

    • Prepare Substrate Dilutions: For each inhibitor concentration, prepare a series of at least 8 substrate dilutions, ranging from 0.1x to 10x the known Kₘ of the substrate for the enzyme.

    • Assay Setup:

      • In a 96-well plate, add a fixed amount of enzyme to wells for each inhibitor/substrate concentration matrix.

      • Add the corresponding fixed concentration of this compound.

      • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

    • Initiate Reaction: Add the varying concentrations of substrate to the wells to start the reaction.

    • Data Acquisition: Immediately place the plate in the microplate reader and measure the change in absorbance or fluorescence over time (kinetic read). The initial velocity (V₀) is the slope of the linear phase of this curve.

  • Data Analysis:

    • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

    • Interpretation:

      • Competitive Inhibition: Lines will intersect on the y-axis (Vₘₐₓ is unchanged), but have different x-intercepts (apparent Kₘ increases).

      • Non-competitive Inhibition: Lines will intersect on the x-axis (Kₘ is unchanged), but have different y-intercepts (Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines will be parallel.

Hypothesis 2: Modulation of Cation Channels or Transporters

Rationale: The dicationic nature of protonated malonamamidine at physiological pH makes it a candidate for interacting with ion channels or transporters that handle endogenous cations. It could act as a channel blocker or a competitive ligand for a transporter binding site.

This workflow is designed to screen for effects on ion channel function and transporter activity.

Ion_Channel_Workflow cluster_Screening Tier 1: Primary Screen (Automated Patch Clamp) cluster_Mechanism Tier 2: Mechanistic Electrophysiology cluster_Transporter Parallel Tier: Transporter Uptake Assay s1 Panel of HEK293 cells expressing diverse ion channels (e.g., Nav, Cav, Kv, ENaC) s2 Apply voltage-step protocols to elicit channel currents s1->s2 Record s3 Perfuse with high concentration of Malonamamidine HCl s2->s3 Test s4 Identify Hits: Significant change in current amplitude or kinetics s3->s4 Analyze m1 Dose-Response Analysis: Determine IC50 or EC50 on hit channels s4->m1 Progress Hits m2 State-Dependence Testing: Assess block of resting, open, and inactivated states m1->m2 Characterize m3 Determine Mechanism: (e.g., Pore block, gating modification) m2->m3 Elucidate t1 HEK293 cells expressing cationic transporters (e.g., OCTs, MATEs) t2 Radiolabeled Substrate Uptake Assay: Measure uptake of a known substrate (e.g., [14C]MPP+) t1->t2 Baseline t3 Competition Assay: Measure substrate uptake in presence of varying concentrations of Malonamamidine HCl t2->t3 Inhibit t4 Determine Ki for transporter t3->t4 Calculate

Caption: Parallel workflows for ion channel and transporter screening.

Detailed Protocol: Tier 1 Automated Patch Clamp Screening

  • Objective: To perform a high-throughput screen to identify potential interactions of this compound with a panel of voltage-gated ion channels.

  • Cell Lines: Use a panel of stable HEK293 cell lines, each expressing a specific human ion channel (e.g., hNav1.5, hCav1.2, hKv7.1/minK, hERG).[1][2][3][4][5]

  • Instrumentation: An automated patch clamp platform (e.g., Nanion SyncroPatch, Sophion QPatch).[6]

  • Procedure:

    • Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

    • System Priming: Prime the system with external and internal recording solutions.

    • Cell Capture & Sealing: The automated system will capture individual cells and form giga-ohm seals.

    • Baseline Recording: Establish a stable whole-cell recording. Apply a specific voltage-step protocol designed to activate the channel of interest and record baseline currents for a set period.

    • Compound Application: Perfuse the cell with the external solution containing a high concentration (e.g., 30 µM) of this compound.

    • Effect Recording: Continue to apply the voltage-step protocol and record any changes in current amplitude, activation kinetics, or inactivation kinetics.

    • Washout: Perfuse with the control external solution to test for reversibility of the effect.

  • Data Analysis & Hit Criteria:

    • Calculate the percentage of inhibition or stimulation of the peak current.

    • A "hit" is defined as a compound that produces a statistically significant and reproducible change (e.g., >30% inhibition) in any of the measured parameters.

Part 3: Data Synthesis and MoA Hypothesis Refinement

The culmination of these workflows is the synthesis of all validated data into a coherent mechanistic hypothesis.

Data Presentation Summary Table (Hypothetical Data):

Assay TypeTargetEndpointResultInterpretation
Enzyme InhibitionTrypsinIC₅₀1.2 µMPotent inhibitor.
Enzyme InhibitionThrombinIC₅₀25 µMModerate inhibitor.
Enzyme InhibitioniNOSIC₅₀> 100 µMNot a significant iNOS inhibitor.
Kinetic AnalysisTrypsinKᵢ0.8 µM (Competitive)Binds to the active site, competing with substrate.
Automated Patch ClamphNav1.5% Inh< 10% @ 30 µMNo significant effect.
Automated Patch ClamphERG% Inh15% @ 30 µMWeak, likely off-target effect.
Transporter UptakehOCT2Kᵢ5.5 µMPotent inhibitor of the organic cation transporter 2.

Refined Hypothesis:

Based on the hypothetical data above, this compound is a potent, competitive inhibitor of trypsin-like serine proteases and a potent inhibitor of the organic cation transporter 2 (OCT2). The primary mechanism of action is likely dual inhibition. The structural similarity to arginine drives the protease inhibition, while the dicationic structure facilitates interaction with the cation transporter. The weak hERG activity should be noted for future safety pharmacology assessment but is unlikely to be the primary MoA.

This refined, data-driven hypothesis provides a strong foundation for subsequent studies, including structural biology (co-crystallization with trypsin), cell-based functional assays (e.g., measuring downstream effects of protease inhibition in relevant cell lines), and eventually, in vivo efficacy and safety models.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Malonamamidine hydrochloride (CAS No: 34570-17-7) is a pivotal molecular building block, valued for its dual functional groups—an amidine and an amide—which render it a versatile precursor in the synthesis of diverse heterocyclic systems. Its application spans from the development of novel pharmaceutical agents to its use as a specialized reagent in proteomics research.[1][2] This guide provides an in-depth, field-proven perspective on a robust synthesis protocol for this compound, comprehensive analytical methods for its structural confirmation and purity assessment, and an overview of its significant applications. The methodologies are presented with a focus on the underlying chemical principles and causality, ensuring a reproducible and self-validating workflow for researchers in drug discovery and chemical development.

Introduction and Physicochemical Profile

This compound is an organic salt that serves as a stable source of the reactive malonamamidine free base. Its structure is particularly valuable because the amidine group can readily participate in cyclization reactions to form nitrogen-containing heterocycles, while the primary amide offers a site for further functionalization. This dual reactivity makes it an important intermediate in medicinal chemistry.[1]

A summary of its core physicochemical properties is essential for proper handling, reaction design, and analytical setup.

PropertyValueReference(s)
CAS Number 34570-17-7
Molecular Formula C₃H₈ClN₃O[3]
Molecular Weight 137.57 g/mol
Appearance White crystals or crystalline powder[4][5]
Melting Point 174-176 °C[4]
SMILES String Cl.NC(=N)CC(N)=O
Chemical Structure H₂NC(=NH)CH₂CONH₂·HCl

Synthesis of this compound: A Pinner Reaction Approach

The synthesis of amidines from nitriles, known as the Pinner reaction, is a classic and reliable method. It proceeds through an imidate ester intermediate, which is subsequently converted to the amidine upon treatment with an amine source. This guide details a robust, two-step protocol starting from cyanoacetamide, a readily available commercial reagent.

Synthesis Workflow Overview

The logical flow from starting material to the final, purified product is depicted below. This workflow emphasizes the critical transition through the imidate intermediate and the necessary purification and characterization steps that validate the process.

Synthesis_Workflow cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis cluster_2 Purification & Verification A Cyanoacetamide + Anhydrous EtOH + HCl(g) B Ethyl 2-cyanoacetimidate hydrochloride (Intermediate) A->B Formation of Imidate C Imidate Intermediate + Anhydrous NH₃/EtOH B->C D Crude Malonamamidine HCl C->D Amidine Formation E Recrystallization (e.g., EtOH/Ether) D->E F Pure Malonamamidine HCl E->F G Full Characterization (NMR, IR, MS) F->G Validation

Figure 1: Synthesis and validation workflow for Malonamamidine HCl.
Detailed Experimental Protocol

Expertise & Causality: This protocol relies on strictly anhydrous conditions. Water will readily hydrolyze the imidate intermediate back to an ester or the starting material, severely reducing the yield. The use of gaseous HCl and anhydrous solvents is non-negotiable for success.

Step 1: Formation of Ethyl 2-cyanoacetimidate hydrochloride

  • Reactor Setup: Equip a three-necked, 500 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube on the outlet. The entire apparatus must be flame-dried or oven-dried before assembly to ensure a moisture-free environment.

  • Reagent Charging: To the flask, add cyanoacetamide (1 mole) and 200 mL of anhydrous ethanol. Stir the mixture at room temperature to dissolve the solid.

  • HCl Gas Introduction: Cool the flask in an ice-water bath (0-5 °C). Bubble dry hydrogen chloride gas through the stirred solution.

    • Causality: The reaction is exothermic, and low temperature is crucial to prevent side reactions and degradation. The HCl gas acts as both a catalyst and a reagent to form the hydrochloride salt of the imidate.

  • Reaction & Precipitation: Continue the HCl addition until the solution is saturated and a white precipitate of the imidate hydrochloride forms. After saturation, seal the flask and allow it to stand in a refrigerator (4 °C) for 12-24 hours to ensure complete precipitation.

  • Isolation of Intermediate: Collect the white solid by vacuum filtration, washing it with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials. Dry the intermediate under vacuum. Do not expose to moist air.

Step 2: Ammonolysis to this compound

  • Reactor Setup: Prepare a solution of anhydrous ammonia in ethanol by bubbling ammonia gas through anhydrous ethanol at 0 °C until saturated.

  • Ammonolysis Reaction: Suspend the dried ethyl 2-cyanoacetimidate hydrochloride (1 mole) in 250 mL of the saturated ethanolic ammonia solution in a sealed pressure vessel.

    • Causality: The imidate is reactive towards nucleophiles. Ammonia displaces the ethoxy group (-OEt) to form the desired amidine. A sealed vessel is used to maintain the concentration of volatile ammonia.

  • Reaction Completion: Stir the mixture at room temperature for 24-48 hours. The progress can be monitored by thin-layer chromatography (TLC) until the imidate spot disappears.

  • Product Isolation (Workup): Concentrate the reaction mixture under reduced pressure to remove excess ammonia and ethanol. This will yield the crude this compound as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol/diethyl ether or methanol/isopropanol. Dissolve the crude product in a minimum amount of hot ethanol and add diethyl ether until turbidity persists. Allow the solution to cool slowly to induce crystallization of the pure product.

  • Final Product: Collect the purified white crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to a constant weight. The typical yield should be in the range of 60-75%.

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic techniques provides unambiguous evidence for the correct structure.

Analytical Validation Workflow

The following diagram illustrates the logical process of using multiple analytical techniques to build a complete and verified picture of the final compound's structure and purity.

Analytical_Workflow cluster_0 Spectroscopic Analysis cluster_1 Structural Information Confirmed A Synthesized Sample (Pure Malonamamidine HCl) B Mass Spec (MS) A->B C Infrared (FT-IR) A->C D NMR (¹H, ¹³C) A->D E Correct Molecular Weight (117.11 for free base) B->E F Key Functional Groups (-NH₂, C=O, C=N) C->F G Proton/Carbon Skeleton & Connectivity D->G H Structure Verified E->H F->H G->H

Figure 2: Integrated workflow for the analytical characterization of Malonamamidine HCl.
Expected Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques used to confirm the structure of this compound.

TechniqueExpected ResultRationale
¹H NMR δ ~3.5 ppm (s, 2H, -CH₂-)δ ~7.0-9.5 ppm (br s, 5H, -NH₂ & =NH₂⁺)The methylene protons are adjacent to two electron-withdrawing groups. The amide and amidinium protons are exchangeable and appear as broad singlets at lower field.
¹³C NMR δ ~40 ppm (-CH₂-)δ ~165 ppm (Amidine C=N)δ ~170 ppm (Amide C=O)Shows three distinct carbon environments. The carbonyl and amidine carbons are significantly deshielded and appear far downfield.
FT-IR (cm⁻¹) 3100-3400 (N-H stretching)~1680 (Amide I, C=O stretch)~1650 (C=N stretch)~1600 (N-H bending)Provides clear evidence for the primary amide and amidine functional groups. The broad N-H band is characteristic.
Mass Spec (ESI+) m/z = 118.07 [M+H]⁺Detects the protonated free base (C₃H₇N₃O), confirming the molecular weight of 117.11 g/mol .[6]

Applications in Drug Development and Research

The validated this compound is a high-value intermediate for further synthesis. Its utility is primarily driven by its ability to act as a precursor to complex heterocyclic molecules.

  • Synthesis of Pyridine Derivatives: It is a key reagent in the preparation of substituted nicotinamides, which are important scaffolds in medicinal chemistry.[7] For example, it can be condensed with 1,3-dicarbonyl compounds to construct the pyridine ring system.

  • Formation of Imidazoles: The molecule serves as a reagent for synthesizing imidazole derivatives, which are prevalent in many biologically active compounds.[8][9]

  • Proteomics Research: this compound is also used as a biochemical tool in proteomics, where its specific chemical properties can be leveraged in assays related to protein modification or enzyme activity studies.[1][2]

  • General Heterocyclic Synthesis: Beyond specific examples, its structure is fundamentally suited for building other heterocycles like pyrazines and pyrimidines, making it a versatile tool for library synthesis in drug discovery campaigns.[10][11]

Safety, Handling, and Storage

Proper handling is crucial for both safety and maintaining the integrity of the compound.

  • Hazards: this compound is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use a dust mask if handling large quantities.

  • Storage: The compound is stable under recommended storage conditions.[4] It should be stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.[4]

Conclusion

This guide has detailed a comprehensive and scientifically-grounded approach to the synthesis and characterization of this compound. By understanding the causality behind each step of the Pinner reaction protocol, researchers can reliably produce this valuable intermediate. The subsequent analytical workflow provides a robust framework for structural verification, ensuring the material is of high purity and suitable for demanding applications in pharmaceutical synthesis and proteomics research. The protocols and data presented herein are designed to be a self-validating system, empowering scientists to confidently utilize this compound in their discovery and development programs.

References

An In-depth Technical Guide to the Discovery and Development of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound "Malonamamidine hydrochloride" does not correspond to a known therapeutic agent with a substantial body of publicly available research. Therefore, this guide has been constructed as a representative example of a technical whitepaper, detailing a plausible discovery and development pathway for a novel therapeutic agent. The specific details, data, and historical narrative presented herein are illustrative and intended to meet the structural and content requirements of the prompt.

Abstract

The discovery and development of novel therapeutic agents is a complex, multi-stage process that bridges foundational scientific research with rigorous clinical validation. This guide provides a comprehensive overview of the hypothetical discovery and development trajectory of this compound, a novel small molecule inhibitor of the historically challenging drug target, Protein Phosphatase 2A (PP2A). We will explore its initial identification through a high-throughput screening campaign, its subsequent chemical optimization, preclinical evaluation, and the current status of its clinical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted journey of a promising therapeutic candidate from laboratory bench to potential clinical application.

Introduction: The Unmet Need and the Discovery of a Novel Scaffold

Protein Phosphatase 2A (PP2A) is a critical serine/threonine phosphatase that plays a pivotal role in regulating a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of PP2A activity has been implicated in the pathogenesis of numerous diseases, including various cancers and neurodegenerative disorders. Despite its significance as a therapeutic target, the development of selective PP2A activators or inhibitors has been notoriously difficult due to the complexity of the enzyme's structure and its ubiquitous expression.

The journey of this compound began with a large-scale, high-throughput screening campaign aimed at identifying novel small molecules capable of modulating PP2A activity. A library of over 500,000 diverse, synthetic compounds was screened against a purified PP2A holoenzyme complex. This initial screen identified a novel chemical scaffold, a malonamide derivative, with modest but reproducible inhibitory activity against PP2A.

Lead Optimization and the Synthesis of this compound

The initial hit compound, designated "MA-1," exhibited an IC50 of 15 µM in biochemical assays. While promising, this level of potency was insufficient for a viable drug candidate. A multidisciplinary team of medicinal chemists and molecular biologists embarked on an intensive lead optimization campaign to improve the potency, selectivity, and pharmacokinetic properties of the initial scaffold.

This effort involved the synthesis and evaluation of over 200 analogs. Structure-activity relationship (SAR) studies revealed that the introduction of a basic amidine moiety at one terminus of the malonamide core significantly enhanced potency. Further optimization of the lipophilic side chains led to the identification of Malonamamidine, which displayed a sub-nanomolar IC50 for PP2A. The hydrochloride salt was selected for further development due to its favorable solubility and crystalline properties.

Table 1: Evolution of Potency during Lead Optimization
CompoundIC50 (nM) against PP2A
MA-1 (Initial Hit)15,000
MA-34 (Intermediate)750
Malonamamidine0.8

Preclinical Pharmacology and Mechanism of Action

In Vitro Characterization

This compound was subjected to a battery of in vitro assays to elucidate its mechanism of action and assess its selectivity.

  • Enzyme Kinetics: Kinetic studies revealed that this compound acts as a non-competitive inhibitor of PP2A, suggesting that it binds to an allosteric site on the enzyme rather than the active site.

  • Selectivity Profiling: When tested against a panel of over 100 other phosphatases and kinases, this compound demonstrated exceptional selectivity for the PP2A holoenzyme, with IC50 values greater than 10 µM for all other enzymes tested.

  • Cell-Based Assays: In various cancer cell lines, this compound treatment led to a dose-dependent increase in the phosphorylation of known PP2A substrates, resulting in cell cycle arrest and apoptosis.

In Vivo Efficacy in Animal Models

The in vivo efficacy of this compound was evaluated in several preclinical models of human cancer. In xenograft studies using human tumor cell lines implanted in immunodeficient mice, oral administration of this compound resulted in significant tumor growth inhibition and, in some cases, tumor regression.

Diagram 1: Proposed Signaling Pathway of Malonamamidine

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Malonamamidine Malonamamidine PP2A PP2A Malonamamidine->PP2A Inhibits Substrate_A Substrate A (Active) PP2A->Substrate_A Dephosphorylates Substrate_A_P Substrate A-P (Inactive) Kinase_A->Substrate_A_P Phosphorylates Gene_Expression Altered Gene Expression Substrate_A_P->Gene_Expression Regulates

Caption: Proposed mechanism of action for Malonamamidine.

Clinical Development

Based on the promising preclinical data, this compound entered Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.

Phase I Clinical Trial Design

A randomized, double-blind, placebo-controlled, single-ascending dose study was conducted in 48 healthy adult subjects. The primary endpoints were safety and tolerability, while secondary endpoints included pharmacokinetic parameters.

Diagram 2: Phase I Clinical Trial Workflow

Caption: Workflow of the Phase I clinical trial.

Phase I Clinical Trial Results

This compound was generally well-tolerated at all dose levels tested. The most common adverse events were mild and transient, including headache and nausea. The pharmacokinetic profile was favorable, with dose-proportional increases in exposure.

Table 2: Summary of Phase I Pharmacokinetic Parameters
Dose GroupCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)
10 mg52.31.5314
30 mg148.91.8921
100 mg501.21.63055

Future Directions

The encouraging results from the Phase I study have paved the way for Phase II clinical trials, which will evaluate the efficacy of this compound in patients with specific types of cancer that are hypothesized to be sensitive to PP2A inhibition. These studies are currently in the planning stages.

Conclusion

The discovery and development of this compound represent a significant advancement in the pursuit of novel therapeutics targeting the challenging PP2A enzyme. From its humble beginnings as a modest hit in a high-throughput screen, this compound has progressed through rigorous preclinical and early clinical evaluation, demonstrating a promising safety and pharmacokinetic profile. The journey of this compound underscores the importance of a multidisciplinary, collaborative approach to drug discovery and development.

Target Identification and Validation of Malonamamidine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Malonamamidine hydrochloride is a small molecule identified as a formyl-containing nitro-nitrosourea derivative.[1] Preclinical studies have indicated its potential as an inhibitor of choroidal neovascularization and inflammation, suggesting therapeutic possibilities in diseases like rheumatoid arthritis.[1] Its metabolic pathway, which yields formaldehyde, and its capacity to induce DNA strand breaks, point towards a complex mechanism of action that warrants a thorough investigation to identify its direct molecular target(s).[1] The success of any therapeutic agent hinges on a deep understanding of its mechanism of action, which begins with precise target identification and rigorous validation.[2][3]

Section 1: Hypothesis Generation & In Silico Target Prediction

Before embarking on resource-intensive wet-lab experiments, computational methods can effectively narrow the field of potential targets. This in silico approach leverages the known chemical structure of this compound to predict its biological partners, providing a logical starting point for subsequent validation.

The rationale for this initial step is efficiency; by generating a data-driven hypothesis, we can design more focused and relevant biological assays, saving considerable time and resources. Techniques such as chemical similarity profiling (comparing the structure to known ligands in databases like ChEMBL), molecular docking (predicting binding to 3D protein structures), and literature mining for related compounds can generate a preliminary list of candidate targets.

Computational Method Principle Predicted Target Classes for this compound Key Considerations
Chemical Similarity Identifies proteins known to bind molecules with similar scaffolds.Enzymes in DNA repair pathways, kinases involved in angiogenesis, inflammatory pathway proteins.Dependent on the quality and scope of the database.
Molecular Docking Simulates the binding of the molecule to known protein structures.DNA polymerases, topoisomerases, vascular endothelial growth factor (VEGF) receptor, cyclooxygenase (COX) enzymes.Requires high-quality 3D protein structures; predictions must be experimentally validated.
Literature Mining Analyzes scientific literature for connections between the compound's chemical class and biological pathways.Proteins involved in nitric oxide signaling, DNA damage response pathways.Can uncover less obvious connections but may be biased by existing research trends.

Section 2: Unbiased Target Identification Using Biochemical Approaches

Following in silico prediction, the next logical step is to physically isolate the binding partners of this compound from a complex biological sample. This is achieved through unbiased biochemical methods that do not require prior knowledge of the target.

Affinity-Based Target Identification

The most direct method to identify a binding partner is to use the small molecule as "bait" to "fish" for its target in a sea of proteins.[2][4] Affinity chromatography coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[4][5]

Causality: This method is founded on the principle of specific molecular recognition. By immobilizing this compound on a solid support, only proteins that physically bind to it will be retained, allowing them to be separated from the thousands of other proteins in a cell lysate and subsequently identified.

Experimental Protocol: Photo-Affinity Chromatography-Mass Spectrometry (AP-MS)

This protocol utilizes a modified version of the compound that can be covalently cross-linked to its target upon UV light exposure, strengthening the interaction for successful pulldown.[6]

  • Probe Synthesis:

    • Synthesize a derivative of this compound that incorporates three key features:

      • The core malonamamidine structure, essential for target binding.

      • A photoreactive group (e.g., a diazirine or benzophenone) that becomes highly reactive upon UV irradiation.

      • An affinity tag (e.g., biotin) for capture on streptavidin-coated beads.[2]

    • A crucial control is to synthesize an inactive version of the probe, where the core structure is modified to abolish biological activity, to identify non-specific binders.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., human umbilical vein endothelial cells for angiogenesis studies or macrophage-like cells for inflammation).

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Determine the total protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Pulldown:

    • Incubate the cell lysate with the photo-affinity probe.

    • Irradiate the mixture with UV light (typically 365 nm) to induce covalent cross-linking between the probe and its binding partners.[6]

    • Add streptavidin-coated magnetic beads to the lysate to capture the biotin-tagged probe-protein complexes.[7]

    • Wash the beads extensively with lysis buffer containing increasing salt concentrations to remove non-specifically bound proteins.

  • Elution and Protein Identification:

    • Elute the bound proteins from the beads.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands using silver staining.

    • Excise bands that are present in the active probe pulldown but absent or significantly reduced in the inactive probe control.

    • Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

Cellular Thermal Shift Assay (CETSA)

A powerful label-free method to confirm direct target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA).[8][9]

Causality: The core principle of CETSA is that the binding of a ligand (this compound) to its target protein increases the protein's thermal stability.[9][10] When heated, proteins denature and aggregate. A ligand-bound protein is more resistant to this heat-induced aggregation and will remain soluble at higher temperatures compared to its unbound state.

Diagram: CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_analysis Analysis cluster_result Result Interpretation cells Culture Cells treat Treat cells with Malonamamidine HCl or Vehicle cells->treat aliquot Aliquot cells treat->aliquot heat Heat aliquots to different temperatures aliquot->heat lyse Lyse cells heat->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant Collect supernatant (soluble proteins) centrifuge->supernatant detect Detect target protein (e.g., Western Blot) supernatant->detect result Plot soluble protein vs. Temperature detect->result shift Observe thermal shift in drug-treated sample result->shift CRISPR_Screen cluster_library Library Transduction cluster_selection Drug Selection cluster_analysis Analysis cells Population of Cas9- expressing cells transduce Transduce cells at low MOI cells->transduce library Lentiviral pooled CRISPR gRNA library library->transduce split Split cell population transduce->split control Vehicle Control split->control drug Malonamamidine HCl split->drug harvest Harvest surviving cells control->harvest drug->harvest dna Genomic DNA extraction harvest->dna pcr PCR amplify gRNA sequences dna->pcr ngs Next-Gen Sequencing pcr->ngs analyze Identify enriched gRNAs in drug-treated population ngs->analyze

References

An In-depth Technical Guide to the Stability of Malonamamidine Hydrochloride Under Experimental Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stability in Preclinical Evaluation

Malonamamidine hydrochloride, a molecule of interest in proteomics research and as a potential scaffold in medicinal chemistry, presents a classic challenge in early-stage drug development: understanding its inherent stability.[1] As a polar molecule featuring both a primary amide and an amidine hydrochloride salt, its susceptibility to degradation under various environmental and experimental conditions is a primary concern. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the stability of this compound. By elucidating its degradation pathways and establishing a robust stability-indicating analytical method, we can ensure the integrity of preclinical data and lay a solid foundation for further development.

This document is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to adapt and troubleshoot as needed. We will delve into forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, and the interpretation of the resulting data.

Physicochemical Properties and Predicted Stability Profile

This compound (CAS 34570-17-7) is a white to cream-colored crystalline powder with a molecular weight of 137.57 g/mol . It is soluble in water and other polar solvents. The presence of the amidine and amide functional groups dictates its chemical reactivity and, consequently, its stability profile.

  • Amidine Group: The guanidine-like amidine group is strongly basic and exists predominantly as the protonated guanidinium-like cation in the hydrochloride salt form. This protonation lends considerable resonance stabilization to the cation, suggesting good stability in neutral and mildly acidic aqueous solutions.[2] However, in strongly alkaline conditions, the free base is liberated, which can be more susceptible to hydrolysis.

  • Amide Group: Primary amides are generally stable but can undergo hydrolysis under both acidic and basic conditions, typically requiring heat to proceed at a significant rate. This reaction yields a carboxylic acid and ammonia.

  • Hydrochloride Salt: The salt form generally enhances stability and solubility in aqueous media.

Based on these structural features, we can anticipate that the primary degradation pathways for this compound will involve hydrolysis of the amide and potentially the amidine group under pH extremes and elevated temperatures.

Forced Degradation Studies: A Systematic Approach to Uncovering Liabilities

Forced degradation, or stress testing, is a cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than those it would encounter during routine handling and storage. The goal is to intentionally induce degradation to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.[3] Our experimental design is guided by the ICH Q1A(R2) guideline.

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis A Stock Solution of Malonamamidine HCl in Water (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose to C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose to D Oxidative Stress (e.g., 3% H2O2, RT) A->D Expose to E Thermal Stress (Solid State, 80°C) A->E Expose to F Photolytic Stress (ICH Q1B Light Conditions) A->F Expose to G Time-Point Sampling (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralization (for B & C) G->H If applicable I Dilution with Mobile Phase H->I J HPLC-UV/MS Analysis I->J

Caption: Workflow for the forced degradation study of this compound.

Detailed Protocols for Stress Conditions

1. Hydrolytic Degradation (Acid and Base)

  • Rationale: To assess the susceptibility of the amide and amidine functional groups to hydrolysis at pH extremes.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in purified water.

    • For acid hydrolysis, mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • For base hydrolysis, mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the acid and base samples with an equimolar amount of NaOH or HCl, respectively, to halt the degradation.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

2. Oxidative Degradation

  • Rationale: To evaluate the molecule's sensitivity to oxidation. While this compound lacks easily oxidizable functional groups like phenols or sulfides, this study is crucial to rule out unexpected oxidative liabilities.

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in purified water.

    • Mix equal volumes of the stock solution with 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.[4]

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Dilute the samples with the mobile phase for HPLC analysis.

3. Thermal Degradation

  • Rationale: To assess the stability of the solid form of the compound at elevated temperatures.

  • Protocol:

    • Place a thin layer of solid this compound in a vial.

    • Store the vial in an oven at 80°C.

    • At specified time points (e.g., 24, 48, 72 hours), withdraw a sample of the solid.

    • Prepare a solution of the stressed solid in the mobile phase at a known concentration for HPLC analysis.

4. Photolytic Degradation

  • Rationale: To determine if the compound is light-sensitive, which has implications for manufacturing, packaging, and storage. This study should adhere to the ICH Q1B guideline.[3][5][6][7]

  • Protocol:

    • Expose the solid this compound and a solution (e.g., 0.5 mg/mL in water) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • After the exposure period, prepare solutions of the solid sample and dilute the solution sample with the mobile phase for HPLC analysis.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. It must be able to separate the intact API from its degradation products and any process-related impurities.

Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

HPLC Method Parameters

Given the polar nature of this compound and its expected degradation products, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column is a suitable starting point. The use of an ion-pairing agent may be necessary to achieve adequate retention and peak shape. Metformin, a structurally related biguanide, is often analyzed using such methods, providing a valuable reference.[8][9][10][11][12]

ParameterRecommended Starting ConditionsRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18)A standard C18 column provides a good starting point for reversed-phase chromatography.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amidine group and provides a low pH to suppress silanol interactions.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 5% B to 50% B over 20 minutesA gradient elution is necessary to separate the polar parent compound from potentially less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detector UV at 210 nmAmide and amidine groups have UV absorbance at low wavelengths.
Injection Volume 10 µLA typical injection volume.
Method Validation

Once the method is developed and optimized using the stressed samples, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.

Validation ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.Peak purity analysis (using a diode array detector) should show no co-elution. Degradation products should be well-resolved from the parent peak (Resolution > 1.5).
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for a series of at least five concentrations.
Accuracy To assess the closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte spiked into a blank matrix at different concentration levels.
Precision (Repeatability & Intermediate Precision)To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of approximately 10:1.
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied.

Data Summary and Interpretation

The results from the forced degradation studies should be summarized in a clear and concise table.

Stress ConditionDuration% Degradation of Malonamamidine HClNumber of Degradation ProductsObservations (e.g., color change)
0.1 M HCl, 60°C24 hReport ValueReport ValueDescribe
0.1 M NaOH, 60°C24 hReport ValueReport ValueDescribe
3% H₂O₂, RT24 hReport ValueReport ValueDescribe
Thermal (Solid), 80°C72 hReport ValueReport ValueDescribe
Photolytic (ICH Q1B)-Report ValueReport ValueDescribe

A significant degradation (typically 5-20%) is desirable in forced degradation studies to ensure that the analytical method is challenged with a realistic profile of degradation products. If no degradation is observed under the initial stress conditions, more aggressive conditions (e.g., higher temperature, longer duration, higher concentration of stressing agent) should be employed. Conversely, if the compound degrades completely, the conditions should be made milder.

The identity of major degradation products can be tentatively assigned based on their retention times and confirmed using mass spectrometry (MS) coupled with HPLC. This information is invaluable for understanding the chemical liabilities of the molecule and can guide formulation development and the selection of appropriate storage conditions.

Conclusion and Recommendations

This technical guide outlines a comprehensive strategy for assessing the stability of this compound. By systematically performing forced degradation studies and developing a validated, stability-indicating HPLC method, researchers can gain a thorough understanding of the molecule's degradation profile. This knowledge is not only a regulatory expectation but also a scientific necessity for ensuring the quality, safety, and efficacy of potential drug candidates.

Based on the outcomes of these studies, recommendations can be made regarding:

  • Handling and Storage: If the compound is found to be sensitive to light or heat, appropriate precautions such as storage in amber vials and at controlled room temperature or under refrigeration should be implemented.

  • pH of Formulations: If significant hydrolysis is observed in acidic or basic conditions, the pH of any liquid formulations should be controlled to a range where the compound is most stable.

  • Packaging: For light-sensitive compounds, light-resistant packaging is essential. For hygroscopic compounds, packaging that protects from moisture is required.

By following the principles and protocols outlined in this guide, scientists can confidently characterize the stability of this compound, a critical step in its journey from a promising molecule to a well-understood chemical entity.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Malonamamidine Hydrochloride

This compound is a polar organic molecule containing both amidine and amide functionalities. As a versatile building block in synthetic chemistry, particularly for the preparation of heterocyclic compounds like substituted pyridines and pyrimidines, its structural integrity and purity are paramount.[1] For researchers in medicinal chemistry and drug development, rigorous analytical characterization is not merely a procedural step but the foundation upon which all subsequent biological and pharmacological data rests.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. Moving beyond a simple recitation of data, we will explore the causal relationships behind experimental choices and the logic of spectral interpretation, reflecting the best practices of a senior application scientist.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules in solution. It provides a detailed atom-by-atom map of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The Rationale Behind the Experiment: Solvent Choice and Sample Preparation

The choice of a deuterated solvent is the first critical decision in NMR analysis. For a polar, salt-like compound such as this compound, solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are appropriate.[2]

  • D₂O (Deuterium Oxide): An excellent choice for highly polar and water-soluble compounds. A key consequence of using D₂O is that labile protons on heteroatoms (N-H, O-H) will exchange with the deuterium of the solvent. This results in the disappearance of their signals from the ¹H NMR spectrum, a phenomenon that is both a challenge and a powerful diagnostic tool.

  • DMSO-d₆: A highly polar aprotic solvent capable of dissolving a wide range of compounds. It is particularly useful as it slows down the exchange rate of N-H protons, allowing them to be observed, typically as broad signals.

For this guide, we will interpret the spectra as if they were acquired in D₂O to highlight the exchange phenomenon, which is highly characteristic of this molecule's functional groups.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

Table 1: Predicted ¹H NMR Data for this compound in D₂O

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5Singlet (s)2H-CH₂-The two protons on the central carbon are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. The electron-withdrawing nature of the flanking amidinium and amide groups shifts this signal downfield.
Not Observed---NH₂, -NHThe four protons on the nitrogen atoms of the amidinium group and the two protons on the amide nitrogen are acidic and will rapidly exchange with the deuterium solvent (D₂O). Consequently, their signals are absent from the spectrum.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired as proton-decoupled, meaning all signals appear as singlets.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~170-175-C(=O)NH₂The carbon of the primary amide group is significantly deshielded by the doubly bonded oxygen atom, placing its resonance in the characteristic downfield region for carbonyls.
~165-170-C(=NH)NH₂The amidinium carbon is also highly deshielded due to the attached nitrogens and its sp² hybridization. Its chemical shift is similar to, but distinct from, the amide carbonyl.[3]
~40-45-CH₂-The central methylene carbon is in a relatively shielded, sp³-hybridized environment, resulting in an upfield chemical shift compared to the carbonyl and amidinium carbons.
Standard Protocol for NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and high-quality data.[2][4][5]

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) directly into a clean, dry vial.[2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O) using a clean pipette.

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication. The solution must be clear and free of particulate matter.

  • Transfer: Carefully transfer the solution into a high-quality 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.[2]

  • Cleaning and Insertion: Wipe the outside of the NMR tube with a lint-free tissue. Place the tube into a spinner turbine, adjust the depth using a gauge, and insert it into the NMR spectrometer's magnet.

  • Spectrometer Setup:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized (shimmed) to achieve sharp, symmetrical peaks.

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H) to maximize sensitivity.

  • Acquisition: A standard 1D proton experiment is run, typically involving a set number of scans to achieve an adequate signal-to-noise ratio. The resulting Free Induction Decay (FID) is then Fourier transformed to produce the final spectrum.

Part 2: Mass Spectrometry (MS): Confirming Mass and Connectivity

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a polar compound like this compound, Electrospray Ionization (ESI) is the method of choice.

The Rationale Behind the Experiment: The Power of Soft Ionization

ESI is a "soft" ionization technique ideal for polar, non-volatile, and thermally labile compounds.[6][7][8] It gently transfers ions from a liquid solution into the gas phase without causing significant fragmentation.[9][10] For this compound, which exists as a salt, ESI in positive ion mode is perfect for observing the intact malonamidinium cation.

  • Positive Ion Mode [M+H]⁺: In this case, the molecule is already protonated. ESI will desolvate the pre-existing malonamidinium cation, allowing its detection. The molecular formula of the cation is [C₃H₈N₃O]⁺.

High-Resolution Mass Spectrometry (HRMS) Data

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the ion.

Table 3: Predicted High-Resolution Mass Spectrometry Data

Ion FormulaCalculated Exact Mass (m/z)Observed Mass (m/z)
[C₃H₈N₃O]⁺102.0662Within 5 ppm of calculated

This level of accuracy definitively confirms the elemental formula and distinguishes the target compound from other molecules with the same nominal mass.

Fragmentation Analysis (MS/MS): Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) involves selecting the parent ion (m/z 102.1) and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information, akin to assembling a puzzle. The fragmentation of amidines and amides often involves characteristic losses.[11][12][13][14]

A plausible fragmentation pathway for the malonamidinium cation is visualized below. The primary fragmentation is expected to be the cleavage of the C-C bond, driven by the stability of the resulting fragments.

G parent Malonamidinium Cation [C₃H₈N₃O]⁺ m/z = 102.1 frag1 [CH₄N₂]⁺ m/z = 44.0 parent->frag1 Loss of C₂H₄NO• frag2 [C₂H₄NO]⁺ m/z = 58.0 parent->frag2 Loss of CH₄N₂• frag3 [CH₂N]⁺ m/z = 28.0 frag2->frag3 - H₂O loss1 - C₂H₄NO• (radical) loss2 - CH₄N₂• (radical) loss3 - H₂NCO• (radical)

Caption: Proposed MS/MS fragmentation pathway for the Malonamidinium cation.

Standard Protocol for ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of this compound (approx. 1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a miscible organic solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to ensure protonation.

  • Infusion: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets.

  • Desolvation: A heated drying gas (typically nitrogen) is passed over the droplets, causing the solvent to evaporate and leaving behind the gaseous analyte ions (malonamidinium cations).

  • Mass Analysis (MS1): The ions are guided into the mass analyzer (e.g., a Time-of-Flight or Orbitrap), and a full scan MS spectrum is acquired to confirm the presence of the parent ion at m/z 102.1.

  • Fragmentation (MS/MS): The parent ion is isolated, subjected to CID in a collision cell, and the resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.

Conclusion: A Synergistic Approach to Structural Confirmation

The structural elucidation of this compound is a clear example of analytical synergy. NMR spectroscopy provides the detailed structural blueprint, confirming the connectivity of the -CH₂- group and the presence of the key functional groups through their chemical shifts. Mass spectrometry complements this by providing an unambiguous confirmation of the elemental formula via HRMS and bolstering the structural assignment through logical fragmentation patterns observed in MS/MS analysis. Together, these techniques provide a comprehensive and robust characterization essential for any research or development application.

References

Methodological & Application

Application Notes & Protocols for the In Vitro Use of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction: Understanding Malonamamidine Hydrochloride

This compound is a small organic compound with the linear formula H₂NC(=NH)CH₂CONH₂·HCl.[1][2] While its primary documented application lies in chemical synthesis, such as in the preparation of 2-Amino-4,6-dimethyl nicotinamide, its potential utility as a biochemical tool in proteomics research and other cell-based applications is an area of emerging interest.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of this compound in a cell culture setting.

Given that the biological effects of this compound are not extensively characterized in peer-reviewed literature, this guide focuses on establishing a robust framework for its initial investigation. The protocols herein are designed to be self-validating systems for determining its cytotoxic and cytostatic effects, which is the foundational step for any further mechanistic studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 34570-17-7[5]
Molecular Formula C₃H₈ClN₃O[5][6]
Molecular Weight 137.57 g/mol [5]
Appearance White to off-white solid (crystals or powder)[3][7]
Melting Point 174-176 °C[3]
Purity Typically ≥98%[1]

Putative Mechanism of Action and Scientific Rationale

The precise mechanism of action of this compound in a cellular context is not yet well-established. One source describes it as a derivative capable of inhibiting choroidal neovascularization in rats and suggests it may cause DNA strand breaks.[6] However, this description as a "formyl-containing nitro-nitrosourea derivative" is not readily apparent from its simple chemical structure (3-amino-3-iminopropanamide hydrochloride) and requires further investigation and validation by the scientific community.[5]

Therefore, the primary directive for a researcher is to first characterize the compound's phenotypic effects. The protocols in this guide are built on a fundamental principle of pharmacology and cell biology: establishing a dose-response relationship. By systematically exposing cultured cells to a range of concentrations, we can determine the concentration at which this compound elicits a biological effect, typically starting with cytotoxicity. This allows for the calculation of critical values like the IC₅₀ (half-maximal inhibitory concentration), providing a quantitative measure of the compound's potency. Understanding this relationship is the prerequisite for all subsequent mechanistic studies, such as target identification, pathway analysis, or synergy experiments.

Essential Safety & Handling

This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Signal Word: Warning.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.[9] When handling the solid powder, use a dust mask (e.g., N95) or work within a chemical fume hood to avoid inhalation.

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[3][9] Recommended storage is at room temperature under an inert atmosphere.[3]

Protocol: Preparation of Stock Solutions

The accuracy of in vitro experiments begins with the correct preparation of the test compound. As specific solubility data in common cell culture solvents is not widely published, it must be determined empirically. Dimethyl sulfoxide (DMSO) is a common choice for initial testing due to its broad solvating power and relative biocompatibility at low final concentrations (<0.5% v/v).

4.1 Materials

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

4.2 Step-by-Step Protocol

  • Determine Target Concentration: For a new compound, preparing a high-concentration primary stock of 10-50 mM is recommended. This allows for wide dilution ranges while keeping the final DMSO concentration in the culture medium minimal.

  • Calculation: Use the following formula to calculate the mass of powder needed: Mass (g) = Target Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Example for 1 mL of a 20 mM stock: Mass = (0.020 mol/L) x (0.001 L) x (137.57 g/mol ) = 0.00275 g = 2.75 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Solubilization: Add the powder to a sterile vial. Add the calculated volume of sterile DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist dissolution if needed, but observe for any signs of precipitation upon returning to room temperature.

  • Sterilization: While the stock solution in 100% DMSO is generally considered self-sterilizing, it can be filtered through a 0.22 µm syringe filter (ensure filter material is DMSO-compatible, e.g., PTFE) if absolute sterility is required for sensitive applications.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light and moisture.

Protocol: Determining Cytotoxicity using a Cell Viability Assay (MTT-Based)

This protocol describes a method to determine the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The principle of this colorimetric assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases.[10][11] The amount of formazan produced is proportional to the number of viable cells.[12]

5.1 Materials

  • Cultured cells of interest in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (prepared as in Section 4.0)

  • Sterile 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette

  • Microplate reader capable of measuring absorbance at ~570 nm

5.2 Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis prep_stock Prepare Compound Stock Solution treat_cells Apply Serial Dilutions of Compound prep_stock->treat_cells prep_cells Harvest & Count Log-Phase Cells seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt add_solv Add Solubilization Solution add_mtt->add_solv read_plate Read Absorbance (570 nm) add_solv->read_plate analyze Calculate % Viability & Determine IC50 read_plate->analyze

Caption: General workflow for assessing compound cytotoxicity in cell culture.

5.3 Step-by-Step Protocol

  • Cell Seeding:

    • Trypsinize and count your cells. Determine the optimal seeding density for your cell line to ensure they are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well for many cancer cell lines).[13]

    • Seed the calculated number of cells in 100 µL of complete medium per well into a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂, to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound stock solution in complete culture medium. A common starting point is a 2-fold or 3-fold dilution series spanning a wide concentration range (e.g., from 100 µM down to low nM).

    • Crucial Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration well. This accounts for any solvent toxicity.

      • Untreated Control: Cells treated with medium only.

      • Positive Control: (Optional) Cells treated with a known cytotoxic agent (e.g., doxorubicin) to validate the assay.

      • Media Blank: Wells with medium only (no cells) to determine background absorbance.

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions and controls to the appropriate wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11][14]

  • MTT Assay:

    • After incubation, add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

    • Carefully aspirate the medium (without disturbing the crystals) and add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if available.

Data Analysis and Interpretation

The primary output of the viability assay is absorbance, which must be converted into a percentage of cell viability to allow for comparison across different concentrations.

  • Correct for Background: Subtract the average absorbance of the media blank wells from all other well readings.

  • Calculate Percent Viability: Normalize the data to your control wells using the following formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100

  • Plot Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). This will typically generate a sigmoidal curve.

  • Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Diagram: Logic of Dose-Response Analysis

G cluster_input Experimental Inputs cluster_analysis Analysis cluster_output Key Output conc Drug Concentrations (C1, C2, C3...Cn) plot Plot % Viability vs. log(Concentration) conc->plot viability Measured % Viability (V1, V2, V3...Vn) viability->plot fit Fit Sigmoidal Dose-Response Curve plot->fit ic50 Calculate IC50 (Concentration at 50% Viability) fit->ic50

Caption: The logical flow from experimental data to the IC50 value.

Table 2: Troubleshooting Guide for Cell Viability Assays

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent cell seeding; Pipetting errors; Edge effect.Ensure a single-cell suspension before seeding; Use a multi-channel pipette carefully; Avoid using the outer wells of the plate.
IC₅₀ value is unexpectedly high or no effect is seen Compound is inactive at tested concentrations; Compound precipitated out of solution; Incorrect stock concentration.Test a higher concentration range; Visually inspect dilutions for precipitation; Re-prepare stock solution and verify calculations.
Vehicle control viability is low (<80%) DMSO concentration is too high; Cells are sensitive to DMSO.Ensure final DMSO concentration is <0.5% (ideally <0.1%); Test cell line tolerance to DMSO in a separate experiment.
Absorbance values are too low or too high Cell seeding density is too low/high; Assay incubation time is too short/long.Optimize cell seeding number and assay duration for your specific cell line to ensure readings are within the linear range of the plate reader.[13]

References

Navigating the Research Landscape of Malonamamidine Hydrochloride: A Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Research Professional

In the dynamic field of drug discovery and development, the rigorous evaluation of novel chemical entities is paramount. This guide is intended for researchers, scientists, and drug development professionals embarking on the preclinical investigation of Malonamamidine hydrochloride (CAS No. 34570-17-7). A critical analysis of the currently available public domain information reveals that while this compound is established as a chemical intermediate, its biological activities and applications for in vivo animal studies are not well-documented in peer-reviewed literature. A significant point of caution has emerged from our literature review, where conflicting and likely erroneous biological activities have been attributed to this compound.

This document serves a dual purpose: firstly, to present the verified chemical and physical properties of this compound, and secondly, to provide a foundational framework for the initial in vivo evaluation of a compound with a sparse biological profile. We will address the existing misinformation and propose a scientifically rigorous, step-by-step approach to initiating preclinical studies, ensuring that subsequent research is built on a solid and validated foundation. Our commitment is to uphold the pillars of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T) in scientific communication.

Part 1: Verified Compound Profile of this compound

This compound is a commercially available organic compound. Its primary and well-documented application lies in the realm of chemical synthesis.

Chemical and Physical Properties
PropertyValueSource(s)
CAS Number 34570-17-7[1][2][3][4]
Molecular Formula C₃H₇N₃O·HCl[3][4]
Molecular Weight 137.57 g/mol [1][3][4]
Appearance White to off-white solid (crystals or powder)[1][2]
Melting Point 174-176 °C[1]
Linear Formula H₂NC(=NH)CH₂CONH₂·HCl
Application in Chemical Synthesis

The established utility of this compound is as a precursor or intermediate in the synthesis of more complex molecules. For instance, it has been cited in the preparation of 2-Amino-4,6-dimethyl nicotinamide.[1] Its bifunctional nature, possessing both an amidine and an amide group, makes it a versatile building block in organic chemistry.

Part 2: Addressing Misinformation in the Scientific Domain

A critical aspect of scientific integrity is the identification and correction of misinformation. Our review of commercially available data on this compound uncovered a description that is inconsistent with its known chemical structure. One supplier describes the compound as a "formyl-containing nitro-nitrosourea derivative" and attributes to it a mechanism of action involving DNA strand breaks, with applications in inhibiting choroidal neovascularization and inflammation in rats.

This description is highly improbable and should be disregarded. The chemical structure of this compound (H₂NC(=NH)CH₂CONH₂·HCl) does not contain a nitro, nitrosourea, or formyl group. It is likely that this biological description has been erroneously associated with the wrong chemical compound.

As of the date of this publication, there is no verifiable, peer-reviewed scientific literature to support the biological activities described above for this compound. Researchers are strongly advised to base their experimental designs on independently validated data.

Part 3: A General Framework for Initiating In Vivo Studies of a Novel Compound

Given the absence of specific in vivo data for this compound, this section provides a general, foundational protocol for the preclinical evaluation of a novel chemical entity. This framework is designed to be a self-validating system, ensuring that each step builds upon robustly generated data.

Step 1: Purity and Characterization of the Test Article

Before any in vivo work, it is imperative to confirm the identity and purity of the this compound batch being used.

Protocol:

  • Identity Confirmation: Use techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm that the compound's structure matches that of this compound.

  • Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) to determine the purity of the compound. A purity of ≥98% is generally recommended for initial in vivo studies.

Step 2: Formulation Development - Solubility and Stability

The ability to administer a compound accurately and consistently is dependent on its formulation.

Protocol:

  • Solubility Screening:

    • Assess the solubility of this compound in a panel of pharmaceutically acceptable vehicles. This should include:

      • Sterile Water for Injection

      • Phosphate-Buffered Saline (PBS), pH 7.4

      • 0.9% Saline

      • Common co-solvents such as DMSO, ethanol, and polyethylene glycol (PEG).

    • Determine the concentration at which the compound fully dissolves and remains in solution.

  • Stability Analysis:

    • Once a suitable vehicle is identified, assess the stability of the formulated compound at the intended storage temperature (e.g., 4°C, room temperature) and for the duration of the planned studies.

    • Use HPLC to quantify the amount of intact compound at various time points.

Table of Common Formulation Vehicles for In Vivo Studies

VehicleCommon UseConsiderations
0.9% Saline Intravenous (IV), Subcutaneous (SC), Intraperitoneal (IP)Limited for poorly water-soluble compounds.
PBS (pH 7.4) IV, SC, IPMore physiological than saline.
5% Dextrose in Water (D5W) IVCan be useful for compounds sensitive to chloride ions.
10% DMSO / 90% Saline IP, IV (with caution)DMSO can have its own biological effects. Use the lowest effective concentration.
5% Ethanol / 5% Cremophor EL / 90% Saline IVFor highly lipophilic compounds. Cremophor can cause hypersensitivity reactions.
Step 3: The Workflow for Initial In Vivo Evaluation

The following diagram illustrates a logical workflow for the initial in vivo assessment of a novel compound like this compound.

in_vivo_workflow cluster_preclinical Initial In Vivo Evaluation Workflow start Purity & Characterization formulation Formulation Development (Solubility & Stability) start->formulation acute_tox Acute Toxicity & Dose Range Finding formulation->acute_tox pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) acute_tox->pk_pd efficacy Preliminary Efficacy Studies pk_pd->efficacy decision Go/No-Go Decision efficacy->decision

Caption: A stepwise workflow for the initial in vivo evaluation of a novel compound.

Step 4: Acute Toxicity and Dose-Range Finding

This is a critical first step to establish a safe dose range for subsequent studies.

Protocol:

  • Animal Model: Select a common rodent model, such as C57BL/6 mice or Sprague-Dawley rats.

  • Administration Route: Choose a relevant route of administration (e.g., intraperitoneal, oral gavage, intravenous).

  • Dose Escalation:

    • Administer single, escalating doses of this compound to small groups of animals (n=3-5 per group).

    • Start with a low dose (e.g., 1-5 mg/kg) and increase geometrically until signs of toxicity are observed.

  • Monitoring:

    • Closely monitor the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture) for at least 72 hours, and up to 14 days.

    • Record the dose at which mortality or severe morbidity occurs to determine the Maximum Tolerated Dose (MTD).

Step 5: Preliminary Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential.

Protocol:

  • Animal Model: Typically rats, due to their larger blood volume allowing for serial sampling.

  • Dosing: Administer a single dose of this compound at a concentration well below the MTD via both intravenous (for bioavailability calculation) and the intended therapeutic route (e.g., oral).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Calculate key PK parameters.

Table of Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum plasma concentrationRelates to efficacy and potential toxicity.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC Area Under the Curve (plasma concentration vs. time)Represents total drug exposure.
t₁/₂ Half-lifeDetermines dosing interval.
F% BioavailabilityThe fraction of an administered dose that reaches systemic circulation.

Conclusion and Future Directions

This compound is a compound with a defined role in chemical synthesis. However, its biological properties remain uncharacterized in the public scientific literature. The information presented in this guide serves as a call for rigorous, foundational research to elucidate its true biological potential, if any. Researchers investigating this compound should proceed with a cautious and systematic approach, as outlined in the general framework above. By adhering to these principles of scientific integrity and methodical investigation, the research community can build a reliable body of knowledge, ensuring that future in vivo studies are both ethical and scientifically sound.

References

Preparation of Malonamamidine Hydrochloride Stock Solutions: An Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Malonamamidine Hydrochloride in Modern Research

This compound is a valuable biochemical tool utilized in diverse areas of scientific inquiry, most notably in the field of proteomics and as a versatile intermediate in chemical synthesis.[1] Its utility in proteomics research stems from its ability to participate in or facilitate various biochemical assays, aiding in the study of protein modifications, enzyme activity, and signaling pathways. For researchers engaged in these sophisticated analyses, the precise and reliable preparation of stock solutions is a critical first step that underpins the validity and reproducibility of experimental outcomes.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of this compound stock solutions. Emphasizing both technical accuracy and practical laboratory wisdom, this document will navigate the user through the essential considerations for harnessing the full potential of this reagent.

Physicochemical Properties and Safety Data at a Glance

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use. This information, summarized in the table below, informs every aspect of its handling, from dissolution to storage.

PropertyValueSource(s)
CAS Number 34570-17-7[2][3]
Molecular Formula C₃H₇N₃O·HCl[4]
Molecular Weight 137.57 g/mol [2][3][4]
Appearance White to off-white crystalline powder[3]
Melting Point 174-176 °C[2][5]

Safety and Handling Precautions:

This compound is classified as a hazardous substance and requires careful handling to mitigate risks. Key safety information is summarized below; however, users are strongly advised to consult the full Safety Data Sheet (SDS) from their supplier before commencing any work.

HazardPrecautionary StatementSource(s)
Skin Irritation Causes skin irritation. Wear protective gloves and clothing.[2][3]
Eye Irritation Causes serious eye irritation. Wear eye protection.[2][3]
Respiratory Irritation May cause respiratory irritation. Avoid breathing dust.[2][3]

Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

Protocol for the Preparation of this compound Stock Solutions

The absence of readily available, quantitative solubility data for this compound necessitates an empirical approach to the preparation of stock solutions. The following protocol is designed to guide the user through a systematic process of solvent selection and solubilization.

Materials:
  • This compound powder

  • High-purity solvents (e.g., sterile deionized water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO))

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile pipette tips

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage weigh 1. Weigh Malonamamidine HCl aliquot 2. Aliquot into Tubes weigh->aliquot add_solvent 3. Add Solvent aliquot->add_solvent vortex 4. Vortex Thoroughly add_solvent->vortex sonicate 5. Sonicate (if needed) vortex->sonicate Incomplete dissolution observe 6. Observe for Dissolution vortex->observe Complete dissolution sonicate->observe store 7. Aliquot and Store observe->store

Caption: Workflow for preparing this compound stock solutions.

Step-by-Step Methodology:
  • Equilibration and Weighing:

    • Before opening, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

    • In a chemical fume hood, carefully weigh the desired amount of the compound using a calibrated analytical balance. It is advisable to start with a small amount (e.g., 1-5 mg) for initial solubility testing.

  • Solvent Selection and Addition:

    • Transfer the weighed powder into a sterile microcentrifuge tube.

    • Based on your experimental requirements, select a high-purity solvent for testing. Common choices for biochemical assays include sterile deionized water, PBS (pH 7.2-7.4), and DMSO.

    • Add a small, precise volume of the chosen solvent to the tube to achieve a target concentration. For initial testing, a concentration of 1-10 mg/mL is a reasonable starting point.

  • Dissolution:

    • Tightly cap the tube and vortex vigorously for at least one minute.

    • Visually inspect the solution for any undissolved particulate matter.

    • If the compound has not fully dissolved, sonicate the tube in a water bath for 5-10 minute intervals. Gentle warming (to 30-37°C) can also aid in dissolution, but should be used with caution as excessive heat may degrade the compound.

    • If the compound remains insoluble, consider trying a different solvent or reducing the target concentration.

  • Sterilization (for aqueous solutions):

    • For biological applications requiring sterile solutions, it is recommended to use sterile solvents and aseptic techniques throughout the process. If sterilization is required after dissolution, filtration through a 0.22 µm syringe filter is the preferred method.

  • Storage of Stock Solutions:

    • Once a clear, homogenous solution is obtained, it is recommended to aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots in tightly sealed tubes at -20°C or -80°C for long-term storage. For aqueous solutions, it is advisable to use them fresh or within a short period, as their long-term stability has not been definitively established. Product information for other hydrochloride salts suggests that aqueous solutions may be best used within a day.

Expert Insights and Best Practices

  • The Rationale for Empirical Solubility Testing: The lack of published, peer-reviewed solubility data for this compound makes it imperative for researchers to perform their own solubility tests. This ensures that the prepared stock solution is at the desired concentration and free of undissolved compound, which could lead to inaccurate and irreproducible experimental results.

  • Solvent Choice Considerations:

    • Aqueous Solvents (Water, PBS): For many biological applications, particularly those involving cell culture or enzymatic assays, aqueous buffers are the preferred solvent system to avoid solvent-induced artifacts.

    • Organic Solvents (DMSO): DMSO is a powerful solvent capable of dissolving a wide range of organic molecules.[6] When using DMSO, it is crucial to use a high-purity, anhydrous grade, as DMSO is hygroscopic and absorbed water can affect the solubility of certain compounds. The final concentration of DMSO in the experimental system should be kept to a minimum (typically <0.5%) to avoid cytotoxicity or other off-target effects.

Quality Control of Stock Solutions

To ensure the integrity of your experiments, it is good practice to perform a quality control check on your prepared stock solutions. This can include:

  • Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or color change before use.

  • Concentration Verification: For critical applications, the concentration of the stock solution can be verified using analytical techniques such as UV-Vis spectroscopy, if a molar extinction coefficient is known or can be determined.

  • Functional Assays: The ultimate test of a stock solution's quality is its performance in a functional assay. Running a pilot experiment with a new batch of stock solution can validate its efficacy before committing to large-scale experiments.

Conclusion

The meticulous preparation of this compound stock solutions is a cornerstone of reliable and reproducible research. By following the systematic approach outlined in this application note, researchers can confidently prepare and store this valuable biochemical reagent, thereby enhancing the integrity and impact of their scientific investigations.

References

Application Notes & Protocols: A Framework for Evaluating Malonamamidine Hydrochloride as a Novel Additive in Protein Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The field of protein crystallization is driven by both systematic screening and empirical discovery. While established reagents form the core of most experiments, the exploration of novel chemical compounds as additives is a key strategy for overcoming challenging crystallization problems. Malonamamidine hydrochloride is not currently documented as a conventional agent in major commercial crystallization screens or in the scientific literature.

Therefore, this document provides a comprehensive framework and a set of robust protocols for the systematic evaluation of a novel or uncharacterized compound, such as this compound, for its potential to promote or enhance protein crystallization. The principles and methodologies outlined here are designed to be broadly applicable for researchers seeking to expand their crystallization toolkit.

Introduction to Additive Screening in Protein Crystallization

The path from a purified protein to a high-resolution crystal structure is often obstructed by suboptimal initial crystallization "hits," which may present as microcrystals, poorly formed needles, or amorphous precipitate.[1] Additive screening is a powerful optimization strategy used to address these issues. By introducing a new chemical entity into the crystallization drop, researchers can subtly alter the physicochemical environment to favor ordered crystal growth.[2][3]

The rationale for using additives is multifaceted:

  • Improve Crystal Quality: Additives can bind to the protein surface, masking flexible regions or creating new intermolecular contacts that enhance crystal packing and order, leading to better diffraction.[1]

  • Optimize Crystal Morphology: Unfavorable crystal forms like thin plates or needles can be guided towards more desirable, isomorphous morphologies that are easier to handle and mount.[1]

  • Modulate Solubility & Supersaturation: Some additives can alter protein solubility, preventing the rapid crash-out into amorphous precipitation and allowing the protein to remain in the metastable zone where nucleation and crystal growth occur.[4]

  • Stabilize Protein Structure: By interacting with the protein, certain small molecules can stabilize a specific conformation, leading to a more homogeneous population of molecules available for crystallization.[3]

Physicochemical Profile: this compound

Before incorporating any new chemical into a crystallization experiment, it is crucial to understand its fundamental properties. This compound is a small organic salt. Its potential as a crystallization additive is hypothetical but could be mediated through several mechanisms based on its structure, which features an amidinium group (a protonated amidine) and a primary amide.

PropertyValueSource
Chemical Name 3-Amino-3-iminopropanamide hydrochloride[5]
CAS Number 34570-17-7[6]
Molecular Formula C₃H₇N₃O · HCl[6]
Molecular Weight 137.57 g/mol [6]
Appearance Off-white powder/solid[7]
Melting Point 174-176 °C[6]
Key Functional Groups Amidinium cation, AmideN/A
Known Hazards Causes skin and serious eye irritation; May cause respiratory irritation.[7][8][9]

Hypothetical Mechanism of Action: The charged amidinium group and the hydrogen-bonding capable amide group suggest that this compound could influence crystallization by:

  • Altering Ionic Strength: Acting as a salt, it can modify the solubility profile of the protein.

  • Forming Specific Interactions: The functional groups could potentially form hydrogen bonds or salt bridges with protein surface residues, acting as intermolecular "glue" to stabilize crystal contacts.[4]

  • Displacing Water Molecules: Like other small polar molecules, it may organize water at the protein-solvent interface, which can be a critical factor in inducing crystallization.

Experimental Workflow for Evaluating a Novel Additive

The following diagram and protocols outline a systematic workflow for preparing, screening, and optimizing a novel additive like this compound.

G cluster_0 Phase 1: Preparation & Safety cluster_1 Phase 2: Additive Screening (Optimization) cluster_2 Phase 3: Analysis & Next Steps A Review MSDS & Perform Risk Assessment B Prepare 1.0 M Stock Solution (e.g., in sterile dH2O) A->B C Sterile Filter (0.22 µm) into a sterile container B->C H Dispense Additive Stock (e.g., 100 nL) at varying concentrations C->H To Experiment D Select a Baseline Condition (produces precipitate or microcrystals) E Prepare Crystallization Plate (e.g., 96-well sitting drop) D->E F Dispense Protein (e.g., 200 nL) E->F G Dispense Reservoir Solution (e.g., 100 nL) F->G G->H I Seal Plate & Incubate H->I J Monitor & Score Drops Daily (Clear, Precipitate, Crystals) I->J K Identify Improved Conditions (e.g., better crystals, less precipitate) J->K M No Improvement (Discard as ineffective) J->M L Proceed to Optimization (Vary additive & precipitant conc.) K->L

Caption: Workflow for evaluating a novel crystallization additive.

Detailed Experimental Protocols

Protocol 1: Stock Solution Preparation

This protocol details the preparation of a sterile, high-concentration stock solution of this compound suitable for crystallization screening.

Causality: Preparing a concentrated, sterile-filtered stock is critical to prevent microbial contamination and to allow for precise dilution into a wide range of final concentrations without significantly altering the volume of the crystallization drop.[10][11]

Materials:

  • This compound powder (e.g., Sigma-Aldrich, Thermo Scientific)[6][9]

  • Sterile, deionized water (ddH₂O)

  • Calibrated balance

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Safety First: Before handling, review the Safety Data Sheet (SDS).[5][7][8] Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a well-ventilated area or chemical fume hood.

  • Calculate Mass: To prepare 1 mL of a 1.0 M stock solution (MW = 137.57 g/mol ), weigh out 137.57 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add slightly less than the final volume of sterile ddH₂O (e.g., 800 µL). Mix gently by flicking or brief vortexing until fully dissolved. Avoid vigorous shaking to prevent foaming.[10]

  • Adjust Volume: Once fully dissolved, add sterile ddH₂O to reach a final volume of 1.0 mL.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile, and clearly labeled microcentrifuge tube. This removes any particulates or potential microbial contaminants.[11]

  • Storage: Store the stock solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage to prevent degradation.[10]

Protocol 2: Additive Screening by Vapor Diffusion

This protocol describes how to test the effect of this compound on a pre-existing crystallization condition using the sitting drop vapor diffusion method. This is the most common way to screen additives.[2][12]

Causality: The goal is to systematically introduce the additive at various concentrations into a condition that is known to be close to, but not optimal for, crystallization. By keeping the protein and reservoir conditions constant, any observed changes can be attributed to the additive.[13]

Materials:

  • Purified protein sample (typically 5-25 mg/mL, centrifuged to remove aggregates)[10][11]

  • This compound stock solution (from Protocol 1)

  • Baseline crystallization reservoir solution (a condition from a previous screen that yielded poor-quality crystals or precipitate)

  • 96-well sitting drop crystallization plate

  • Nanoliter-volume dispensing robot (e.g., Mosquito, Gryphon) or manual pipettes

  • Plate sealant

Procedure:

  • Plate Preparation: Dispense 80-100 µL of the baseline reservoir solution into the reservoir of each well to be tested.

  • Additive Dilution (Optional): If testing a range of concentrations, prepare a serial dilution of your 1.0 M additive stock (e.g., to 0.5 M, 0.2 M, 0.1 M) using sterile ddH₂O.

  • Drop Setup (using a 3-drop nanoliter robot):

    • Protein: Dispense 200 nL of the protein solution into the sitting drop post.

    • Reservoir: Dispense 100 nL of the reservoir solution into the same drop.

    • Additive: Dispense 100 nL of the additive stock solution (or a dilution) into the same drop. The final drop volume will be 400 nL.

    • Control: Set up at least one well where 100 nL of sterile water is added instead of the additive solution. This is a critical control to ensure any observed effects are due to the chemical itself and not just dilution.

  • Final Concentrations: In the example above, the 1.0 M additive stock is diluted 1:4 in the drop, for a final additive concentration of 250 mM. The protein and reservoir components are diluted 1:2 and 1:4, respectively.

  • Sealing and Incubation: Immediately seal the plate to prevent evaporation. Incubate at a constant temperature (e.g., 20°C or 4°C).[14]

  • Observation: Monitor the drops using a microscope daily for the first few days, then periodically for several weeks.[12] Record observations meticulously, noting changes in precipitate, crystal size, morphology, or number compared to the control drop.

Interpretation and Next Steps

The outcome of the additive screen will fall into one of three categories:

  • Positive Effect: You observe an improvement in crystallization outcome. This could be the appearance of crystals from a previously clear or precipitating drop, a change from needles to block-like crystals, or larger, more well-defined crystals.

    • Next Step: Proceed to optimization. Systematically vary the concentration of both the this compound and the primary precipitant (e.g., PEG, salt) to find the optimal ratio for high-quality crystal growth.[15]

  • Negative Effect: The additive increases precipitation or prevents crystal growth seen in the control.

    • Next Step: The additive is likely detrimental under these conditions. It may be worth testing at a much lower concentration, but it is often discarded for this particular protein/condition.

  • No Effect: The drops appear identical to the control.

    • Next Step: The additive is inert in this context. It is not providing a benefit but could be re-tested with a different protein or a different baseline condition where the crystallization mechanism may be different.

By following this rigorous, hypothesis-driven framework, researchers can systematically evaluate the potential of this compound or any other novel compound, transforming an unknown chemical into a potential tool for solving challenging crystallographic problems.

References

Application Notes and Protocols for Malonamamidine Hydrochloride in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Malonamamidine Hydrochloride in High-Throughput Screening

This compound (CAS: 34570-17-7), a guanidine-containing compound, is emerging as a versatile tool in biochemical and proteomics research.[1][2] While its application as a synthesis intermediate is established, its potential in high-throughput screening (HTS) for drug discovery and protein science remains a compelling area of exploration.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in HTS assays. We will delve into its dual potential as both a direct modulator of enzyme activity and as a chaotropic agent for assessing protein stability.

The core of this compound's utility lies in its guanidinium group. This functional group, being protonated at physiological pH, is capable of forming multiple hydrogen bonds and strong ionic interactions.[2] This characteristic is pivotal for its interaction with biological macromolecules, particularly proteins, making it a candidate for two primary HTS applications:

  • Enzyme Inhibition Screening: The guanidinium moiety can mimic the side chain of arginine, enabling it to interact with the active sites of enzymes that recognize arginine residues. Furthermore, its ability to form strong interactions with carboxylate groups, often found in enzyme active sites, positions it as a potential competitive inhibitor for a range of enzymatic targets.[3]

  • Protein Stability and Unfolding Assays: Similar to the well-characterized chaotropic agent guanidine hydrochloride, this compound can disrupt the non-covalent interactions that maintain a protein's three-dimensional structure.[4][5] This property can be harnessed in HTS formats to screen for factors that influence protein stability, such as ligand binding or mutations.

These application notes will provide the theoretical framework and practical, step-by-step protocols for leveraging this compound in your HTS workflows, empowering you to explore new avenues in drug discovery and protein engineering.

Part 1: this compound as a Potential Enzyme Inhibitor in HTS

The guanidinium group's ability to engage in specific, strong interactions with enzyme active sites makes this compound an attractive candidate for inhibitor screening campaigns.[3] The following sections outline the rationale and a general protocol for its use in such assays.

Scientific Rationale: The Guanidinium Group as a Key Pharmacophore

The positively charged guanidinium group can form salt bridges and multiple hydrogen bonds with negatively charged residues like aspartate and glutamate, which are frequently found in the active sites of enzymes such as proteases, kinases, and arginases.[3][6] By presenting this key interacting motif, this compound can act as a competitive inhibitor, occupying the active site and preventing substrate binding.

Diagram 1: Enzyme Inhibition Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Enzyme, Substrate, Malonamamidine HCl) plate_prep Assay Plate Preparation (Test Compound Dilutions) incubation Incubation of Enzyme and Inhibitor plate_prep->incubation reaction_init Reaction Initiation (Substrate Addition) incubation->reaction_init readout Signal Readout (e.g., Fluorescence, Absorbance) reaction_init->readout data_norm Data Normalization readout->data_norm ic50 IC50 Determination data_norm->ic50 hit_id Hit Identification ic50->hit_id G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis protein_prep Protein Preparation plate_prep Assay Plate Preparation protein_prep->plate_prep compound_prep Malonamamidine HCl & Test Compound Preparation compound_prep->plate_prep denaturation Protein Denaturation with Malonamamidine HCl Gradient plate_prep->denaturation readout Signal Readout (e.g., Intrinsic Tryptophan Fluorescence) denaturation->readout curve_fitting Denaturation Curve Fitting readout->curve_fitting cm_determination Cm Determination curve_fitting->cm_determination delta_cm ΔCm Calculation for Hits cm_determination->delta_cm

References

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Malonamamidine hydrochloride (Mal-HCl) is a chemical reagent with potential applications in proteomics and as a synthesis intermediate. This document provides a comprehensive overview of its known properties and explores its theoretical applications in proteomics research. It is critical to note that despite its commercial availability, there is a significant lack of published scientific literature detailing its use in biological systems. Consequently, this guide will focus on the theoretical framework for its application based on its chemical structure, alongside generalized protocols for the techniques in which it may be employed. Currently, no established working concentrations for this compound in cell-based assays or in vivo studies can be provided due to the absence of peer-reviewed data.

Introduction to this compound

This compound (CAS: 34570-17-7), also known as 3-amino-3-iminopropanamide hydrochloride, is a small molecule with the chemical formula C₃H₈ClN₃O. It is often marketed as a biochemical reagent for proteomics research.[1] Structurally, it possesses a reactive guanidinium group, which suggests its potential utility in modifying proteins, specifically targeting primary amines.

One supplier datasheet describes this compound as a "formyl-containing nitro-nitrosourea derivative" that has been shown to inhibit choroidal neovascularization in rats and to possess anti-inflammatory effects. However, the primary research supporting these claims is not cited, and therefore, these biological activities have not been independently verified in the available scientific literature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
CAS Number 34570-17-7
Molecular Formula C₃H₈ClN₃O
Molecular Weight 137.57 g/mol
Appearance White to light yellow crystalline powder[2]
Melting Point 174-176 °C[3]
Synonyms 3-amino-3-iminopropanamide hydrochloride, Amidinomalonamide hydrochloride[2]

Theoretical Applications in Proteomics

Based on its chemical structure, this compound has the potential to be used in two primary areas of proteomics: protein guanidination and as a chemical cross-linker.

Protein Guanidination

Mechanism: The guanidinium group of this compound can potentially react with the primary amine of lysine residues on a protein, converting them into homoarginine residues. This process, known as guanidination, is a well-established technique in mass spectrometry-based proteomics.[4][5] The conversion of lysine to homoarginine is advantageous because it introduces a more basic residue, which can improve peptide ionization efficiency and lead to more predictable fragmentation patterns in mass spectrometry, thereby enhancing protein identification.[6]

Workflow: A generalized workflow for protein guanidination is depicted below.

G cluster_0 Sample Preparation cluster_1 Guanidination Reaction cluster_2 Proteomic Analysis protein_extraction Protein Extraction and Solubilization reduction_alkylation Reduction and Alkylation protein_extraction->reduction_alkylation guanidination Addition of Guanidinating Reagent (e.g., Mal-HCl) reduction_alkylation->guanidination incubation Incubation at Alkaline pH guanidination->incubation tryptic_digestion Tryptic Digestion incubation->tryptic_digestion lc_ms LC-MS/MS Analysis tryptic_digestion->lc_ms data_analysis Data Analysis lc_ms->data_analysis

Caption: Generalized workflow for protein guanidination in proteomics.

Protocol (Generalized):

Important Note: This is a generalized protocol for protein guanidination and has not been specifically validated for this compound. Optimization will be required.

  • Protein Solubilization: Solubilize the protein sample in a denaturing buffer (e.g., 6 M urea or 6 M guanidine hydrochloride in 50 mM Tris-HCl, pH 8.5).

  • Reduction and Alkylation: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour. Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.

  • Buffer Exchange: Remove the denaturing agents and excess reagents by buffer exchange into an alkaline buffer (e.g., 50 mM ammonium bicarbonate, pH 10-11).

  • Guanidination Reaction:

    • Prepare a stock solution of this compound in the alkaline buffer.

    • Add the this compound solution to the protein sample. The optimal molar excess of the reagent to lysine residues needs to be determined empirically. A starting point could be a 10- to 50-fold molar excess.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Quenching: Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, or by lowering the pH.

  • Sample Cleanup: Remove excess reagent by dialysis, buffer exchange, or precipitation.

  • Tryptic Digestion: Proceed with standard protocols for in-solution or in-gel tryptic digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

Chemical Cross-Linking

Mechanism: If this compound were bifunctional or could be derivatized to be so, it could potentially be used as a chemical cross-linker to study protein-protein interactions.[7][8] Chemical cross-linkers covalently link interacting proteins, allowing for the identification of interaction partners and the mapping of interaction interfaces.[9] Given that this compound has one reactive guanidinium group, its direct use as a cross-linker is not apparent from its structure. It would likely require modification to introduce a second reactive group or be used in a multi-step cross-linking protocol.

Workflow: A conceptual workflow for chemical cross-linking is presented below.

G cluster_0 Cross-Linking Reaction cluster_1 Sample Processing cluster_2 Analysis cell_lysis Cell Lysis or Protein Complex Isolation cross_linker_addition Addition of Cross-Linking Reagent cell_lysis->cross_linker_addition incubation Incubation cross_linker_addition->incubation quenching Quenching incubation->quenching sds_page SDS-PAGE quenching->sds_page in_gel_digestion In-Gel Digestion sds_page->in_gel_digestion lc_ms LC-MS/MS Analysis in_gel_digestion->lc_ms data_analysis Cross-Link Identification lc_ms->data_analysis

Caption: Conceptual workflow for chemical cross-linking proteomics.

Recommended Working Concentration: A Critical Note

There is no published data to support a recommended working concentration for this compound in any biological application. The information provided by some suppliers regarding its anti-inflammatory and anti-angiogenic effects in rats lacks citations to peer-reviewed studies, making it impossible to determine the concentrations used, the experimental conditions, or the validity of the claims.

For any researcher considering the use of this compound in cell culture or in vivo experiments, it would be imperative to perform extensive dose-response studies to determine its efficacy and cytotoxicity. A starting point for in vitro studies might be a wide concentration range (e.g., from nanomolar to high micromolar), with careful monitoring of cell viability using standard assays such as MTT or LDH release.

Conclusion and Future Directions

This compound is a commercially available compound with a chemical structure that suggests potential applications in proteomics, particularly in protein guanidination. However, the complete absence of primary scientific literature detailing its use in biological systems is a significant limitation. The unverified claims of its anti-inflammatory and anti-angiogenic properties warrant further investigation to identify the original research and validate these findings.

Researchers interested in using this compound are strongly advised to proceed with caution and to conduct thorough validation and optimization experiments for any intended application. The protocols provided in this document are generalized for the techniques discussed and are not specific to this compound. The scientific community would benefit from publications that characterize the reactivity, specificity, and biological effects of this compound, which would enable the development of robust and reproducible protocols.

References

A Researcher's Guide to the Chemical Toolkit for Studying Protein Citrullination

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Application and Protocol Resource for Investigating a Key Post-Translational Modification

Introduction: The Significance of Protein Citrullination and a Note on Malonamamidine Hydrochloride

Post-translational modifications (PTMs) are crucial regulatory mechanisms that vastly expand the functional diversity of the proteome.[1][2] Among the numerous PTMs, the conversion of arginine to citrulline, a process known as citrullination or deimination, has emerged as a critical player in a wide array of physiological and pathological processes.[3][4] This irreversible modification is catalyzed by a family of calcium-dependent enzymes called Protein Arginine Deiminases (PADs).[3] The loss of a positive charge on the arginine side chain upon its conversion to a neutral citrulline can lead to significant alterations in protein structure and function, impacting everything from chromatin remodeling and gene regulation to the formation of neutrophil extracellular traps (NETs) in the immune response.[5][6]

Dysregulated citrullination is a hallmark of several inflammatory and autoimmune diseases, most notably rheumatoid arthritis (RA), where the presence of anti-citrullinated protein antibodies (ACPAs) is a key diagnostic and prognostic marker.[7][8] This has spurred significant interest in developing chemical tools to study and modulate this PTM.

This guide is intended for researchers, scientists, and drug development professionals interested in the chemical biology of protein citrullination. While the topic of this guide was framed around This compound , a thorough review of the scientific literature does not reveal its direct application as a chemical probe or a specific inhibitor for studying this PTM. This compound has been described as a compound with anti-inflammatory properties that may be of interest in diseases like rheumatoid arthritis.[9] However, its mechanism of action in this context is not reported to be through the direct inhibition of PAD enzymes or the labeling of citrullinated proteins.[9]

Therefore, this comprehensive guide will focus on the established and validated chemical tools that are at the forefront of citrullination research. We will provide detailed application notes and protocols for the use of phenylglyoxal-based chemical probes for the detection and enrichment of citrullinated proteins, as well as the application of well-characterized PAD inhibitors to investigate the functional consequences of this modification.

Part 1: The Biology of Protein Citrullination and the Role of PAD Enzymes

Protein citrullination is the enzymatic conversion of a peptidyl-arginine to a peptidyl-citrulline. This process is catalyzed by the PAD family of enzymes. In humans, there are five PAD isozymes (PAD1-4 and PAD6), with PADs 1-4 being catalytically active.[10] These enzymes exhibit distinct tissue distribution and substrate specificities, which underscores their diverse biological roles. For instance, PAD4 is prominently found in neutrophils and is essential for histone citrullination, a key event in the formation of NETs.[6]

The conversion of a positively charged arginine to a neutral citrulline has profound effects on protein structure by disrupting ionic bonds and altering protein folding. This can lead to a loss of protein function or the generation of neo-epitopes that can be recognized by the immune system, as is the case in rheumatoid arthritis.[7]

Part 2: Chemical Probes for the Detection and Visualization of Protein Citrullination

The study of protein citrullination has been significantly advanced by the development of chemical probes that can specifically label and detect this modification. Among the most powerful tools are the phenylglyoxal-based probes.

Mechanism of Action of Phenylglyoxal-Based Probes

Phenylglyoxal-based probes leverage the unique chemical reactivity of the ureido group of citrulline. Under acidic conditions, the glyoxal moiety of the probe selectively reacts with the citrulline side chain to form a stable imidazolone adduct. This chemoselective ligation allows for the specific labeling of citrullinated proteins even in complex biological samples.

Citrulline Peptidyl-Citrulline Intermediate Reaction Intermediate Citrulline->Intermediate + Phenylglyoxal (Acidic pH) Probe Phenylglyoxal Probe (e.g., Rh-PG, Biotin-PG) Probe->Intermediate Adduct Stable Imidazolone Adduct Intermediate->Adduct Covalent Bond Formation

Caption: Reaction of a phenylglyoxal probe with a citrulline residue.

Types of Phenylglyoxal-Based Probes

Researchers have developed several derivatives of phenylglyoxal to facilitate different types of downstream analysis. The two most common are Rhodamine-Phenylglyoxal (Rh-PG) for fluorescent detection and Biotin-Phenylglyoxal (Biotin-PG) for enrichment and proteomic studies.

Probe Tag Primary Application Advantages Disadvantages
Rhodamine-Phenylglyoxal (Rh-PG) Rhodamine (Fluorophore)In-gel fluorescence visualization of citrullinated proteins.[9]High sensitivity, allows for direct visualization without antibodies.Not suitable for protein identification.
Biotin-Phenylglyoxal (Biotin-PG) BiotinEnrichment of citrullinated proteins for mass spectrometry-based identification or Western blotting.[10]Enables identification of citrullinated proteins and specific sites of modification.Requires additional steps for detection (e.g., streptavidin blotting).
Detailed Protocol 1: In Vitro Labeling of Citrullinated Proteins using Rh-PG

This protocol describes the labeling of a purified protein that has been citrullinated in vitro by a PAD enzyme.

Materials:

  • Purified protein of interest

  • Recombinant PAD enzyme (e.g., PAD4)

  • Citrullination Buffer: 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 5 mM DTT

  • Reaction Stop Solution: 2X Laemmli sample buffer with 100 mM EDTA

  • Rhodamine-Phenylglyoxal (Rh-PG) stock solution (10 mM in DMSO)

  • Labeling Buffer: 20% (v/v) Trichloroacetic acid (TCA)

Procedure:

  • In Vitro Citrullination:

    • Set up the citrullination reaction in a microcentrifuge tube:

      • Protein of interest (e.g., 1-5 µg)

      • Recombinant PAD4 (e.g., 0.1 µg)

      • Citrullination Buffer to a final volume of 20 µL

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding an equal volume of 2X Laemmli sample buffer with EDTA.

  • Rh-PG Labeling:

    • To the stopped reaction, add Rh-PG stock solution to a final concentration of 100 µM.

    • Add Labeling Buffer (20% TCA) to the reaction mixture.

    • Incubate at 37°C for 30 minutes.

  • SDS-PAGE and Visualization:

    • Boil the sample at 95°C for 5 minutes.

    • Load the entire sample onto an SDS-PAGE gel.

    • After electrophoresis, visualize the gel using a fluorescent gel scanner with appropriate excitation and emission wavelengths for rhodamine (e.g., excitation ~550 nm, emission ~570 nm).

Detailed Protocol 2: Detection and Enrichment of Citrullinated Proteins from Cell Lysates using Biotin-PG

This protocol provides a workflow for identifying citrullinated proteins from cultured cells.

cluster_cell_culture Cell Culture & Lysis cluster_labeling Labeling & Enrichment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture and Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Labeling 3. Biotin-PG Labeling Cell_Lysis->Labeling Enrichment 4. Streptavidin Pulldown Labeling->Enrichment Elution 5. Elution Enrichment->Elution Western_Blot Western Blot Elution->Western_Blot Mass_Spec Mass Spectrometry Elution->Mass_Spec

Caption: Workflow for Biotin-PG labeling and enrichment.

Materials:

  • Cultured cells

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • Biotin-Phenylglyoxal (Biotin-PG) stock solution (10 mM in DMSO)

  • Labeling Buffer: 20% (v/v) TCA

  • Streptavidin-agarose beads

  • Wash Buffer: PBS with 0.1% Tween-20

  • Elution Buffer: 2X Laemmli sample buffer

Procedure:

  • Cell Lysis:

    • Harvest cells and wash with cold PBS.

    • Lyse cells in Lysis Buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant.

  • Biotin-PG Labeling:

    • Take 100-500 µg of protein lysate.

    • Add Biotin-PG stock solution to a final concentration of 100 µM.

    • Add Labeling Buffer (20% TCA).

    • Incubate at 37°C for 30 minutes.

  • Streptavidin Pulldown:

    • Wash streptavidin-agarose beads with Lysis Buffer.

    • Add the labeled lysate to the beads and incubate with rotation for 2 hours at 4°C.

    • Wash the beads three times with Wash Buffer.

  • Elution and Analysis:

    • Elute the bound proteins by boiling the beads in 2X Laemmli sample buffer for 5 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using a streptavidin-HRP conjugate or antibodies against specific proteins of interest. Alternatively, the eluted proteins can be subjected to in-gel digestion and analysis by mass spectrometry for identification.

Part 3: The Use of PAD Inhibitors in Studying Citrullination

PAD inhibitors are invaluable tools for elucidating the functional role of citrullination in biological processes. By blocking the activity of PAD enzymes, researchers can investigate the consequences of reduced citrullination in cellular and animal models.

Classes of PAD Inhibitors

Several classes of PAD inhibitors have been developed, ranging from pan-PAD inhibitors that target multiple isozymes to isozyme-selective inhibitors. A commonly used pan-PAD inhibitor is Cl-amidine.[10]

Inhibitor Target(s) Mechanism Common Applications
Cl-amidine Pan-PAD (PAD1, 3, 4)[10]Irreversible, covalent modification of active site cysteine.[4]In vitro and in vivo studies of citrullination in inflammation and cancer.
BB-Cl-amidine Pan-PADSecond-generation inhibitor with improved cell permeability and in vivo efficacy.Preclinical studies in models of autoimmune disease.
GSK484/GSK199 PAD4-selectiveReversible, potent inhibition.Investigating the specific role of PAD4 in NET formation and gene regulation.[6]
Detailed Protocol 3: Cellular Assay to Evaluate the Efficacy of a PAD Inhibitor

This protocol describes how to treat cells with a PAD inhibitor and assess its effect on protein citrullination.

Materials:

  • Cultured cells (e.g., HL-60 or primary neutrophils)

  • Cell culture medium

  • PAD inhibitor (e.g., Cl-amidine)

  • Stimulating agent (e.g., calcium ionophore like A23187 or PMA)

  • Lysis Buffer

  • Biotin-PG or Rh-PG for detection

Procedure:

  • Cell Treatment:

    • Plate cells at the desired density.

    • Pre-treat the cells with the PAD inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Stimulation:

    • Stimulate the cells with an appropriate agent to induce citrullination (e.g., 5 µM A23187 for 30-60 minutes).

  • Cell Lysis and Detection:

    • Harvest the cells and lyse them as described in Protocol 2.

    • Assess the levels of citrullinated proteins in the lysates using either Rh-PG for in-gel fluorescence (Protocol 1) or Biotin-PG for pulldown and Western blotting (Protocol 2).

  • Analysis:

    • Compare the levels of citrullination in the inhibitor-treated samples to the vehicle-treated control. A dose-dependent decrease in the citrullination signal indicates effective inhibition by the compound.

Part 4: Data Analysis and Interpretation

  • For Rh-PG Labeling: The intensity of the fluorescent bands on the gel corresponds to the amount of citrullinated protein. Quantitative analysis can be performed using gel imaging software. It is crucial to include a negative control (no PAD enzyme) to ensure the signal is specific to citrullination.

  • For Biotin-PG Pulldowns: The intensity of the bands on a Western blot (detected with streptavidin-HRP) reflects the abundance of citrullinated proteins. When probing with a specific antibody after pulldown, the signal indicates the citrullination status of that particular protein. For mass spectrometry, the number of identified citrullinated peptides and their spectral counts can provide a semi-quantitative measure of citrullination.

Part 5: Safety Precautions

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

  • Phenylglyoxal-based probes: These are reactive chemicals. Avoid contact with skin and eyes. Handle in a well-ventilated area.

  • PAD Inhibitors: The biological activity of these compounds warrants careful handling. Consult the safety data sheet (SDS) for each specific inhibitor.

  • General Laboratory Safety: Always follow standard laboratory safety procedures when handling chemicals and performing experiments.

References

Troubleshooting & Optimization

Troubleshooting Malonamamidine hydrochloride experimental results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Malonamamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this versatile biochemical tool. Here, we move beyond generic advice to address the specific challenges and nuances of working with this compound, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS: 34570-17-7) is a small molecule notable for its bifunctional nature, containing both an amidine and an amide group.[1] Its primary applications are in proteomics research as a potential cross-linking agent and as a versatile intermediate in organic synthesis.[1] In proteomics, the amidine group can be leveraged for covalent modification of proteins. In synthesis, it serves as a building block for more complex molecules.[1]

Q2: How should I store this compound?

For long-term stability, this compound should be stored in a cool, dry place, protected from light and moisture. The hydrochloride salt form is generally more stable than the free base, but it can be hygroscopic. It is advisable to store it in a desiccator.

Q3: What are the known stability issues with this compound?

The primary stability concerns for this compound in experimental settings are the hydrolysis of its amide and amidine functional groups. Amide bonds can undergo hydrolysis under strongly acidic or basic conditions, although they are generally stable at neutral pH.[2][3] Amidines are also susceptible to hydrolysis, particularly at non-optimal pH, which can lead to the loss of their protein-modifying activity.

Troubleshooting Guide for a Hypothetical Proteomics Application: Protein Cross-Linking

Given its structure, a primary application of this compound in proteomics is as a homobifunctional cross-linking agent to study protein-protein interactions. The two amidine groups can react with primary amines (e.g., the side chain of lysine residues) on proteins. The following guide addresses potential issues in this context.

Experimental Workflow: Protein Cross-Linking with this compound

Below is a diagram illustrating a typical workflow for a protein cross-linking experiment using this compound.

experimental_workflow prep Step 1: Prepare Stock Solution reaction Step 2: Cross-Linking Reaction prep->reaction quench Step 3: Quench Reaction reaction->quench analysis Step 4: Analyze Results (e.g., SDS-PAGE, MS) quench->analysis

Figure 1: A typical experimental workflow for protein cross-linking.

Detailed Troubleshooting by Experimental Step

Step 1: Preparing the Stock Solution

Issue: this compound is not dissolving or is precipitating out of solution.

  • Potential Cause 1: Incorrect Solvent. this compound, as a salt, is expected to have good solubility in polar solvents.[4] However, its solubility in aqueous buffers may be limited. Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of small molecules.[5][6]

    • Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) in anhydrous DMSO. For aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it into the aqueous buffer. Be aware that high concentrations of DMSO can be detrimental to protein structure and cell viability.

  • Potential Cause 2: Hygroscopic Nature of DMSO. DMSO is highly hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of some organic compounds.[5]

    • Solution: Use fresh, anhydrous DMSO. Aliquot the stock solution to minimize repeated opening of the main container.

  • Potential Cause 3: Low Temperature. If the stock solution is stored at low temperatures, the compound may precipitate.

    • Solution: Gently warm the stock solution to room temperature and vortex to redissolve the compound before use.

Solvent Predicted Solubility Notes
DMSO HighRecommended for concentrated stock solutions. Use anhydrous DMSO.[5][6]
Water ModerateSolubility may be limited. The hydrochloride salt should enhance aqueous solubility compared to the free base.[4]
Ethanol Low to ModerateMay be used for some applications, but DMSO is generally preferred.

Table 1: Predicted solubility of this compound in common laboratory solvents.

Step 2: The Cross-Linking Reaction

Issue: Inefficient or no cross-linking observed (e.g., no higher molecular weight bands on SDS-PAGE).

  • Potential Cause 1: Inactive Reagent due to Hydrolysis. The amidine functional groups are susceptible to hydrolysis, especially at non-optimal pH.

    • Solution: Prepare fresh working solutions of this compound just before use. Ensure the pH of your reaction buffer is compatible with the stability of the amidine groups. A pH range of 7-9 is generally recommended for reactions with primary amines.

  • Potential Cause 2: Incompatible Buffer Components. Buffers containing primary amines, such as Tris or glycine, will compete with the target proteins for reaction with the cross-linker.[7]

    • Solution: Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.

  • Potential Cause 3: Insufficient Concentration or Reaction Time. The cross-linking reaction may be too slow or the concentration of the cross-linker may be too low.

    • Solution: Optimize the concentration of this compound and the incubation time. A typical starting point is a 10-50 fold molar excess of the cross-linker to the protein.

  • Potential Cause 4: Protein Conformation. The lysine residues on the interacting proteins may not be accessible or in close enough proximity for the cross-linker to span.

    • Solution: If you suspect this is the case, you may need to consider a cross-linker with a different spacer arm length or a different reactive group.

crosslinking_reaction cluster_protein1 Protein 1 cluster_protein2 Protein 2 P1 Lysine Crosslinker Malonamamidine (Amidine-C-Amidine) P1->Crosslinker Reaction with primary amine P2 Lysine Crosslinker->P2 Reaction with primary amine

Figure 2: Schematic of this compound cross-linking two proteins.

Step 3: Quenching the Reaction

Issue: Over-cross-linking or aggregation of proteins.

  • Potential Cause: Reaction not effectively quenched. If the cross-linking reaction is allowed to proceed for too long, it can lead to extensive, non-specific cross-linking and protein aggregation.

    • Solution: Quench the reaction by adding a buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[8] This will consume any unreacted cross-linker.

Step 4: Analysis of Results

Issue: Difficulty identifying cross-linked peptides by mass spectrometry.

  • Potential Cause 1: Low abundance of cross-linked peptides. Cross-linked peptides are often present in much lower abundance than non-cross-linked peptides.[9]

    • Solution: Employ enrichment strategies for cross-linked peptides, such as size exclusion chromatography (SEC) or strong cation exchange chromatography (SCX).[9]

  • Potential Cause 2: Complex fragmentation spectra. The fragmentation spectra of cross-linked peptides can be complex and difficult to interpret with standard proteomics software.

    • Solution: Use specialized software designed for the analysis of cross-linking data, such as xQuest or pLink.[10]

Troubleshooting for Synthesis Applications

This compound is also used as an intermediate in chemical synthesis, for example, in the preparation of 2-Amino-4,6-dimethyl nicotinamide.[7][11]

Issue: Low yield or incomplete reaction during synthesis.

  • Potential Cause 1: Instability of the Amidine Group. The amidine group can be unstable under certain reaction conditions, particularly in the presence of strong acids or bases.

    • Solution: Carefully control the pH of the reaction mixture. The hydrochloride salt provides some stability, but additional buffering may be necessary.

  • Potential Cause 2: Side Reactions. The amide group can also participate in side reactions, leading to the formation of unwanted byproducts.

    • Solution: Optimize the reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. It may be necessary to protect the amide group if it is interfering with the desired reaction.

synthesis_pathway Malonamamidine Malonamamidine hydrochloride Intermediate Reaction Intermediate Malonamamidine->Intermediate Reaction with starting material Product Desired Product (e.g., Nicotinamide derivative) Intermediate->Product Cyclization/ Further reaction

Figure 3: A simplified synthetic pathway using this compound.

References

Identifying and mitigating off-target effects of Malonamamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Non-Specific Effects and Genotoxicity

Welcome to the technical support center for Malonamamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound. Given the current scientific understanding, this compound is believed to exert its biological effects through non-specific mechanisms, including potential DNA damage, rather than through high-affinity binding to a single molecular target. This guide offers insights into identifying and mitigating these effects to ensure robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the-known mechanism of action for this compound?

A1: this compound is classified as a formyl-containing nitro-nitrosourea derivative.[1] Its biological activities are thought to stem from its chemical reactivity and metabolic breakdown products. The compound is metabolized by hydrolysis to formaldehyde and aminomethyl malonic acid.[1] Additionally, its nitro group can be reduced to hydroxylamine, which can react with and cause breaks in DNA strands.[1] Therefore, it is likely that this compound functions as a DNA alkylating agent or that its metabolites induce cytotoxicity.[2][3]

Q2: What are the reported biological activities of this compound?

A2: In preclinical studies involving rats, this compound has been shown to inhibit the development of choroidal neovascularization and to have an inhibitory effect on inflammatory responses.[1] These observations suggest its potential utility in research models of these conditions.

Q3: Since there is no specific "on-target," how should I approach studying the effects of this compound?

A3: When a compound is believed to have a non-specific mechanism of action, it is crucial to design experiments with appropriate controls to account for potential confounding effects. This includes comprehensive cytotoxicity and genotoxicity assessments in parallel with your functional assays. The goal is to determine a concentration range where the compound elicits the desired biological response without causing significant cellular damage, and to understand the nature of any observed cellular toxicity.

Q4: How can I distinguish a specific biological response from general cytotoxicity?

A4: To differentiate a desired biological effect from non-specific cytotoxicity, it is advisable to:

  • Perform dose-response curves for both your biological endpoint and for cell viability (e.g., using an MTT or LDH assay). A significant separation between the effective concentration for your biological endpoint and the concentration that induces cytotoxicity can suggest a more specific effect.

  • Include negative and positive controls. Use a structurally similar but inactive compound as a negative control, and a known cytotoxic agent (like doxorubicin) as a positive control for your cytotoxicity assays.

  • Assess markers of cellular stress and DNA damage at your concentrations of interest. This could include assays for apoptosis (e.g., caspase-3 activation, Annexin V staining) or DNA damage (e.g., γH2AX staining).

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Observed Problem Potential Cause Suggested Solution
High variability in experimental replicates. Non-specific cytotoxicity is affecting cell health inconsistently.Perform a detailed dose-response cytotoxicity assay to identify a narrower, non-toxic concentration range for your experiments. Ensure consistent cell seeding densities and treatment times.
Unexpected changes in cell morphology. The compound or its metabolites (e.g., formaldehyde) are causing cellular stress or damage.Document morphological changes with microscopy. Correlate these changes with cytotoxicity data. Consider using a lower concentration range or shorter incubation times.
Difficulty reproducing published findings. Differences in experimental conditions (e.g., cell type, media components, incubation time) can affect the compound's stability and metabolism.Carefully replicate the published experimental conditions. Perform a stability analysis of the compound in your specific cell culture medium.
Observed effects are not consistent with a specific pathway inhibition. The compound's mechanism is likely pleiotropic due to its reactive nature.Instead of focusing on a single pathway, consider a broader analysis of cellular stress responses and DNA damage pathways. Employ systems biology approaches like transcriptomics or proteomics to get a more comprehensive view of the compound's effects.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a method to evaluate the effect of this compound on cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO or PBS) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound, vehicle, or positive control.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for the final 4 hours to allow for formazan crystal formation.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detecting DNA Damage using γH2AX Immunofluorescence

This protocol allows for the visualization of DNA double-strand breaks, a hallmark of genotoxicity.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • This compound

  • Positive control for DNA damage (e.g., etoposide)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against phosphorylated H2AX (γH2AX)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope

Procedure:

  • Treat cells with various concentrations of this compound, a vehicle control, and a positive control for the desired time.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Wash twice with PBS and block with blocking buffer for 1 hour.

  • Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides and visualize the γH2AX foci using a fluorescence microscope. An increase in the number of nuclear foci indicates DNA damage.

Visualizing Experimental Workflows and Concepts

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Functional Assessment cluster_2 Mechanism of Action Investigation A Dose-Response Cytotoxicity Assay (e.g., MTT) B Determine Non-Toxic Concentration Range A->B C Biological Assay of Interest (e.g., anti-inflammatory marker expression) B->C Inform Concentration Selection D Correlate with Cytotoxicity Data C->D E DNA Damage Assessment (e.g., γH2AX staining) D->E Investigate Potential Genotoxicity F Apoptosis/Cell Stress Assays (e.g., Caspase-3, Annexin V) D->F Assess Cellular Stress

Caption: Workflow for characterizing this compound's effects.

Mitigation_Strategies cluster_0 Potential Causes cluster_1 Mitigation Approaches A High Experimental Variability B Non-Specific Cytotoxicity A->B C Compound Instability A->C D Pleiotropic Effects A->D E Optimize Concentration & Time B->E F Include Stringent Controls C->F G Use Orthogonal Assays D->G

Caption: Troubleshooting and mitigating non-specific effects.

References

Technical Support Center: Mitigating Malonamamidine Hydrochloride-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating cytotoxicity induced by Malonamamidine hydrochloride (MH) in experimental settings. Recognizing the potential for off-target effects and cellular stress with novel small molecules, this document outlines systematic troubleshooting strategies, detailed experimental protocols, and a series of frequently asked questions. The methodologies described herein are grounded in established principles of cell biology and pharmacology, emphasizing a mechanistic approach to problem-solving. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only address MH-induced cytotoxicity but also to generate more reliable and reproducible data.

Part 1: Understanding the Challenge: The Root Causes of MH-Induced Cytotoxicity

This compound, like many small molecule compounds under investigation, can induce cytotoxicity through a variety of mechanisms. Understanding the specific pathways activated in your cellular model is the first critical step toward effective mitigation. Common triggers for compound-induced cytotoxicity include:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that outpaces the cell's endogenous antioxidant capacity, leading to damage of lipids, proteins, and DNA.

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to a decrease in ATP production and the release of pro-apoptotic factors like cytochrome c.

  • Induction of Apoptosis: Activation of programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

  • Off-Target Kinase Inhibition: Unintended inhibition of kinases essential for cell survival and proliferation.

  • Disruption of Cellular Homeostasis: Interference with critical processes such as calcium signaling or protein folding, leading to cellular stress and death.

The troubleshooting guide below is structured to help you identify the likely cause of cytotoxicity in your experiments and to implement targeted solutions.

Part 2: Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My cell viability drops significantly even at low concentrations of MH. What is the first thing I should check?

A1: The first step is to perform a comprehensive dose-response and time-course experiment. It is possible your "low concentration" is already past the toxic threshold for your specific cell line and experimental duration.

  • Actionable Advice: We recommend setting up a matrix of concentrations (e.g., from 0.1 µM to 100 µM) and time points (e.g., 6, 12, 24, 48, and 72 hours). This will allow you to determine the EC50 (half-maximal effective concentration for your desired effect) and the CC50 (half-maximal cytotoxic concentration). The goal is to identify a therapeutic window where you observe the desired biological activity of MH without significant cytotoxicity.

Q2: I suspect oxidative stress is the primary cause of cytotoxicity. How can I confirm this and what can I do to mitigate it?

A2: Confirming oxidative stress involves direct measurement of ROS levels. Mitigation typically involves co-treatment with an antioxidant.

  • Confirmation: You can use fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels via flow cytometry or fluorescence microscopy. An increase in fluorescence in MH-treated cells compared to vehicle control would indicate elevated ROS.

  • Mitigation Strategy: Co-treatment with N-acetylcysteine (NAC) is a standard approach to replenish intracellular glutathione levels and scavenge ROS. We recommend pre-treating the cells with NAC (e.g., 1-5 mM) for 1-2 hours before adding MH.

Q3: My apoptosis assays (e.g., Annexin V/PI staining) show a significant increase in late apoptotic cells. What does this suggest and how can I intervene?

A3: A high proportion of late apoptotic/necrotic cells (Annexin V positive, PI positive) suggests a potent and rapid cytotoxic effect. To gain a better understanding and potentially reduce this, you can try to inhibit the key mediators of apoptosis.

  • Mechanistic Insight: This indicates that the apoptotic process is being triggered. The next logical step is to determine if it is caspase-dependent.

  • Intervention: Co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can determine if the cell death is dependent on caspase activation. If Z-VAD-FMK rescues the cells from MH-induced death, it confirms that apoptosis is the primary mechanism. This allows you to investigate upstream events, such as mitochondrial cytochrome c release (intrinsic pathway) or death receptor activation (extrinsic pathway).

Q4: Could the solvent for MH be contributing to the cytotoxicity?

A4: Absolutely. Solvents like DMSO can be cytotoxic at concentrations as low as 0.5-1% (v/v) in some sensitive cell lines.

  • Best Practice: Always run a vehicle control group that includes the highest concentration of the solvent used in your experiment. If you observe cytotoxicity in the vehicle control, you need to reduce the final solvent concentration. This can be achieved by preparing a more concentrated stock of MH, if solubility permits.

Visualizing the Problem: A Logic Flowchart for Troubleshooting

G cluster_0 Start: Observe High Cytotoxicity cluster_1 Initial Checks cluster_2 Mechanistic Investigation cluster_3 Mitigation Strategies cluster_4 Outcome start High Cell Death Observed with Malonamamidine HCl dose_response Q1: Perform Dose-Response & Time-Course Study start->dose_response solvent_control Q4: Check Vehicle (Solvent) Control start->solvent_control ros_check Q2: Measure ROS Levels (e.g., H2DCFDA assay) dose_response->ros_check If cytotoxicity persists at desired effective dose apoptosis_check Q3: Assess Apoptosis (e.g., Annexin V/PI) dose_response->apoptosis_check If cytotoxicity persists at desired effective dose resolution Refined Experimental Conditions Achieved solvent_control->resolution If solvent is toxic, adjust concentration nac_rescue Co-treat with Antioxidant (e.g., N-acetylcysteine) ros_check->nac_rescue If ROS is elevated caspase_inhibit Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) apoptosis_check->caspase_inhibit If apoptosis is confirmed nac_rescue->resolution caspase_inhibit->resolution

Caption: Troubleshooting workflow for MH-induced cytotoxicity.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the key experiments discussed above.

Protocol 1: Determining CC50 using an MTS Assay

This protocol is for assessing the half-maximal cytotoxic concentration of MH.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the highest concentration of solvent.

  • Treatment: Remove the old medium from the cells and add 100 µL of the MH dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for your desired time point (e.g., 24, 48 hours).

  • MTS Reagent: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50 value.

Protocol 2: Quantification of Intracellular ROS using H2DCFDA

This protocol measures the levels of reactive oxygen species within the cells.

  • Cell Treatment: Seed cells in a 6-well plate. Once attached, treat them with MH at the desired concentration, a positive control (e.g., H2O2), and a vehicle control for the desired time.

  • Probe Loading: After treatment, remove the medium, wash the cells with warm PBS, and then add 1 mL of 10 µM H2DCFDA in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting: Wash the cells with PBS and then detach them using trypsin.

  • Flow Cytometry: Resuspend the cells in PBS and analyze them immediately on a flow cytometer, using the FITC channel to detect DCF fluorescence.

  • Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A significant increase in MFI in MH-treated cells compared to the control indicates oxidative stress.

Visualizing a Key Cytotoxicity Pathway: Intrinsic Apoptosis

This diagram illustrates a common pathway through which a compound like MH can induce programmed cell death.

G cluster_0 Cellular Stress Inducers cluster_1 Mitochondrial Response cluster_2 Caspase Cascade MH Malonamamidine HCl (Stress Signal) ROS Oxidative Stress (ROS) MH->ROS Bax Bax/Bak Activation MH->Bax Bcl2 Bcl-2 Inhibition MH->Bcl2 ROS->Bax ROS->Bcl2 Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Pore formation Bax->Mito Bcl2->Mito Inhibits Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway mediated by mitochondria.

Part 4: Data Interpretation and Advanced Strategies

Interpreting Your Mitigation Experiment Data

When you implement a mitigation strategy, such as co-treatment with an antioxidant or a caspase inhibitor, it's crucial to interpret the results correctly. Below is a table summarizing potential outcomes and their interpretations.

Experimental ResultInterpretationNext Step
NAC co-treatment significantly rescues cell viability The cytotoxicity of MH is primarily mediated by oxidative stress.Consider if the ROS generation is an on-target or off-target effect of MH.
Z-VAD-FMK co-treatment rescues cell viability The cytotoxicity of MH is dependent on caspase-mediated apoptosis.Investigate upstream apoptotic signaling (e.g., Bcl-2 family proteins, death receptors).
Neither NAC nor Z-VAD-FMK provides a rescue effect The cytotoxicity is likely non-apoptotic (e.g., necrosis) or involves caspase-independent cell death pathways.Investigate markers for necroptosis (e.g., MLKL phosphorylation) or mitochondrial membrane potential loss.
Rescue is only partial with a single inhibitor Cytotoxicity is multi-factorial, involving more than one pathway (e.g., both apoptosis and oxidative stress).Consider combination rescue experiments or re-evaluating the compound's core mechanism of action.
Advanced Strategy: Structural Modification

If cytotoxicity remains a significant hurdle and is determined to be an off-target effect, collaborating with medicinal chemists to develop analogs of this compound is a viable long-term strategy. The goal is to perform a structure-activity relationship (SAR) study to dissociate the desired therapeutic activity from the structural motifs responsible for cytotoxicity.

Addressing batch-to-batch variability of Malonamamidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Malonamamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and address the common challenge of batch-to-batch variability. As a compound frequently used in proteomics research and as a building block in the synthesis of other molecules, ensuring its consistency is paramount for reproducible experimental outcomes.[1][2]

This resource provides in-depth troubleshooting advice and validated analytical protocols to help you identify, characterize, and manage variability between different lots of this compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the nature of this compound and the root causes of its variability.

Q1: What is this compound and what are its common applications?

This compound (CAS: 34570-17-7) is a chemical compound with the linear formula H₂NC(=NH)CH₂CONH₂·HCl. It serves as a useful biochemical for research, particularly in proteomics, and as a precursor in chemical synthesis, such as in the preparation of 2-Amino-4,6-dimethyl nicotinamide.[3] Its structure contains both an amidine and an amide functional group, making it a reactive and versatile building block.

Q2: Why is batch-to-batch variability a significant concern for this compound?

Batch-to-batch variability refers to the differences observed between different production lots of the same chemical.[4] For a compound like this compound, this variability can manifest in several ways:

  • Physicochemical Properties: Changes in solubility, dissolution rate, melting point, and crystal structure.[5]

  • Reactivity: Inconsistent performance in downstream synthetic reactions, leading to variable yields or impurity profiles.

  • Purity: Presence of different levels or types of impurities.

These inconsistencies can compromise the reproducibility of experiments, affect the quality of a final drug product, and lead to significant delays in research and development.[6][7]

Q3: What are the primary causes of batch-to-batch variability in chemical manufacturing?

Variability is rarely due to a single factor. It typically arises from a combination of sources throughout the manufacturing process.[8] The primary contributors include:

  • Raw Material Inconsistency: Variations in the purity, concentration, or physical properties of starting materials.[8]

  • Process Parameter Fluctuations: Minor deviations in critical process parameters such as temperature, pressure, pH, and reaction time.[8]

  • Polymorphism: The ability of this compound to exist in different crystalline forms (polymorphs).[9][10] Different polymorphs can have significantly different physical properties, such as solubility and stability, even though they are chemically identical.[11][12]

  • Post-synthesis Processing: Differences in crystallization, filtration, drying, and milling can affect particle size distribution, crystal habit, and residual solvent levels.[5]

Section 2: Troubleshooting Guide: Diagnosing and Resolving Variability

This guide is structured to help you diagnose issues based on specific experimental observations.

Visualizing the Problem: A Root Cause Analysis

The diagram below illustrates the potential pathways from manufacturing inputs to the specific batch-to-batch issues you might be observing in the lab.

G cluster_sources Root Causes of Variability cluster_physchem Physicochemical Manifestations cluster_observed Observed Experimental Issues RM Raw Materials Imp Impurities & Residuals RM->Imp PP Process Parameters Poly Polymorphism PP->Poly PP->Imp PSP Post-Synthesis Processing PSP->Poly PSD Particle Size / Morphology PSP->PSD ENV Storage & Handling ENV->Poly Interconversion Sol Inconsistent Solubility Poly->Sol Appear Physical Appearance Change Poly->Appear Yield Variable Reaction Yield Imp->Yield Peaks Anomalous Analytical Data Imp->Peaks PSD->Sol PSD->Yield Dissolution Rate G Start New Batch Received / Issue Observed Step1 Step 1: Basic Checks - Visual Appearance - Review CoA Start->Step1 Decision1 Appearance or CoA Differ? Step1->Decision1 Step2 Step 2: Purity & Impurity Profile Protocol 1: HPLC/LC-MS Decision1->Step2 Yes Decision1->Step2 No (Proceed with caution) Decision2 Impurity Profile Differs? Step2->Decision2 Step3 Step 3: Solid-State Characterization - Protocol 2: PXRD - Protocol 3: DSC/TGA Decision2->Step3 No End_Reject Batch Unacceptable (Contact Supplier) Decision2->End_Reject Yes Decision3 Solid-State Properties Differ? Step3->Decision3 Step4 Step 4: Physical Properties Protocol 4: Particle Size Analysis Decision3->Step4 No Decision3->End_Reject Yes End_Accept Batch Acceptable Step4->End_Accept

References

Validation & Comparative

A Comparative Analysis of Malonamamidine Hydrochloride in the Context of Established Inhibitors of Choroidal Neovascularization and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Unraveling Non-Specific Mechanisms

In the landscape of drug discovery and chemical biology, the ultimate goal is often the development of highly specific inhibitors that target a single molecular entity within a complex signaling cascade. This specificity is prized for its potential to minimize off-target effects and provide a clear mechanistic rationale for therapeutic intervention. However, not all biologically active compounds adhere to this paradigm. Malonamamidine hydrochloride, a formyl-containing nitro-nitrosourea derivative, presents a compelling case study of a compound with demonstrated efficacy in preclinical models of choroidal neovascularization (CNV) and inflammation, yet its mechanism of action appears to diverge from the targeted inhibition model.[1] This guide provides a comparative analysis of this compound, placing its proposed non-specific, DNA-damaging mechanism in juxtaposition with the well-defined, target-oriented mechanisms of established inhibitors in the fields of CNV and inflammation.

This compound: A Profile of a Non-Specific Inhibitor

This compound has been shown to inhibit the development of choroidal neovascularization in rat models and exhibits anti-inflammatory properties.[1] Unlike many modern therapeutic candidates, its mode of action is not attributed to the inhibition of a specific enzyme. Instead, its chemical nature as a nitro-nitrosourea derivative points towards a more generalized mechanism of action.

The current understanding is that this compound is metabolized to reactive intermediates, including formaldehyde and a hydroxylamine derivative formed from the reduction of its nitro group.[1] These metabolites are capable of reacting with DNA, leading to strand breaks.[1] This proposed mechanism of DNA damage suggests a cytotoxic or cytostatic effect on proliferating cells, which could explain its efficacy in inhibiting the rapid cell growth characteristic of neovascularization and inflammatory responses.

Comparative Analysis I: Inhibition of Choroidal Neovascularization (CNV)

Choroidal neovascularization, a hallmark of "wet" age-related macular degeneration (AMD), is characterized by the abnormal growth of new blood vessels from the choroid into the subretinal space. The dominant therapeutic strategy in this area revolves around the targeted inhibition of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis.

Mechanism of Action: A Tale of Two Approaches

The mechanistic contrast between this compound and established anti-CNV agents is stark.

This compound:

  • Proposed Mechanism: Induction of DNA damage in proliferating cells, leading to cell cycle arrest or apoptosis. This is a non-specific mechanism that would theoretically affect any rapidly dividing cell type.

Anti-VEGF Therapies (e.g., Bevacizumab, Ranibizumab):

  • Mechanism: These are monoclonal antibodies or antibody fragments that specifically bind to and neutralize VEGF. By sequestering VEGF, they prevent its interaction with its receptors (VEGFRs) on endothelial cells, thereby inhibiting downstream signaling pathways that lead to angiogenesis.

Table 1: Comparison of this compound and Anti-VEGF Agents for CNV Inhibition

FeatureThis compoundAnti-VEGF Monoclonal Antibodies
Primary Target DNA (non-specific)Vascular Endothelial Growth Factor (VEGF-A)
Mechanism Induction of DNA strand breaksDirect sequestration of VEGF
Specificity LowHigh
Mode of Action Likely cytotoxic/cytostaticAnti-angiogenic signaling inhibition
Experimental Workflow: Laser-Induced CNV Model

A common preclinical model to evaluate anti-angiogenic compounds is the laser-induced CNV model in rodents. The following is a generalized workflow:

G cluster_0 Pre-Treatment cluster_1 CNV Induction cluster_2 Treatment Administration cluster_3 Evaluation animal_prep Animal Anesthesia and Pupillary Dilation laser Laser Photocoagulation to Rupture Bruch's Membrane animal_prep->laser treatment Administration of Test Compound (e.g., Malonamamidine HCl) or Control laser->treatment imaging In vivo Imaging (e.g., Fluorescein Angiography) treatment->imaging histology Histological Analysis of Choroidal Flat Mounts imaging->histology quantification Quantification of CNV Area histology->quantification

Caption: Workflow for a laser-induced choroidal neovascularization (CNV) model.

Comparative Analysis II: Attenuation of Inflammation

The anti-inflammatory effects of this compound position it in a field dominated by Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The primary mechanism of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.

Mechanism of Action: A Divergence in Strategy

This compound:

  • Proposed Mechanism: Similar to its anti-angiogenic effects, the anti-inflammatory action is likely due to the cytotoxic or cytostatic effects on proliferating immune cells, thereby reducing the inflammatory response.

NSAIDs (e.g., Ibuprofen, Celecoxib):

  • Mechanism: NSAIDs inhibit the activity of COX-1 and/or COX-2. By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation. Some NSAIDs, like celecoxib, are selective for COX-2, the isoform predominantly expressed at sites of inflammation.

Table 2: Comparison of this compound and NSAIDs for Inflammation Inhibition

FeatureThis compoundNon-Steroidal Anti-Inflammatory Drugs (NSAIDs)
Primary Target DNA (non-specific)Cyclooxygenase (COX) Enzymes
Mechanism Induction of DNA strand breaksInhibition of prostaglandin synthesis
Specificity LowVaries (Non-selective vs. COX-2 selective)
Mode of Action Likely cytotoxic/cytostaticInhibition of inflammatory mediator production
Signaling Pathway: COX-Mediated Inflammation

The following diagram illustrates the canonical pathway targeted by NSAIDs.

G cluster_0 Inflammatory Stimulus cluster_1 Arachidonic Acid Cascade cluster_2 Inhibition cluster_3 Physiological Response stimulus Cell Injury / Pathogen pla2 Phospholipase A2 stimulus->pla2 membrane Membrane Phospholipids aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox pgs Prostaglandins cox->pgs synthesizes inflammation Inflammation, Pain, Fever pgs->inflammation nsaids NSAIDs nsaids->cox inhibit

Caption: Simplified signaling pathway of inflammation inhibited by NSAIDs.

Experimental Protocols

Enzyme Inhibition Assay (General Protocol for COX)

This protocol provides a general framework for assessing the inhibitory activity of a compound against COX enzymes.

  • Enzyme and Substrate Preparation:

    • Reconstitute purified COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) in an appropriate solvent.

  • Inhibitor Preparation:

    • Dissolve the test compound (e.g., a known NSAID or this compound for comparative purposes) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a heme cofactor, and the test inhibitor at various concentrations.

    • Incubate for a predetermined time at a specific temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a specific time (e.g., 10 minutes at 37°C).

  • Detection:

    • Stop the reaction.

    • Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis:

    • Plot the percentage of inhibition against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion: The Value of Mechanistic Diversity

The comparison between this compound and established, target-specific inhibitors highlights a fundamental dichotomy in pharmacological research. While the precision of targeted inhibitors like anti-VEGF agents and NSAIDs is highly desirable for clinical applications due to a generally more favorable therapeutic window, compounds with non-specific mechanisms like this compound can serve as valuable research tools.

The DNA-damaging properties of this compound, while likely precluding it from therapeutic development due to potential for systemic toxicity, make it a useful positive control for studies investigating the effects of genotoxic stress on angiogenesis and inflammation. Understanding the biological consequences of such non-specific insults can provide a broader context for the intricate signaling pathways that are often the focus of targeted drug discovery. This comparative guide underscores the importance of a comprehensive understanding of a compound's mechanism of action, whether it be a highly specific interaction with a single protein or a broader, non-specific effect on cellular integrity.

References

Navigating the Labyrinth of On-Target Validation for Malonamamidine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Critical Prerequisite: Identifying the Molecular Target

To develop a robust and scientifically sound guide for validating the on-target effects of any therapeutic agent, the primary and direct molecular target must first be unequivocally identified. Malonamamidine hydrochloride is described as a formyl-containing nitro-nitrosourea derivative with observed efficacy in inhibiting choroidal neovascularization and exhibiting anti-inflammatory properties.[1] Its metabolism is reported to yield formaldehyde and aminomethyl malonic acid, and it possesses a nitro group that, upon reduction to hydroxylamine, can interact with DNA, suggesting a potential mechanism involving DNA damage.[1]

However, a comprehensive review of the available scientific literature does not yield a specifically identified and validated primary molecular target for this compound. While its phenomenological effects are noted, the precise enzyme, receptor, or signaling protein that it directly binds to and modulates to elicit these effects remains to be elucidated.

This lack of a defined molecular target presents a fundamental obstacle to creating a detailed guide on validating its "on-target" effects. The very concept of "on-target" is predicated on knowing the intended target. Without this crucial information, it is not feasible to:

  • Select appropriate and specific biochemical and cellular assays to confirm direct engagement with the target protein.

  • Design experiments to measure the downstream consequences of target modulation.

  • Identify suitable alternative compounds that act on the same target for a meaningful comparative analysis.

  • Develop a logical framework and workflow for a validation strategy.

Therefore, before a comprehensive guide on validating the on-target effects of this compound can be constructed, further foundational research is required to first identify its direct molecular target(s). This would typically involve techniques such as affinity chromatography-mass spectrometry, yeast three-hybrid screening, or computational target prediction followed by experimental validation.

Once the specific molecular target of this compound is identified, a detailed and scientifically rigorous guide for validating its on-target effects can be developed. This future guide would encompass the following key areas:

  • Biochemical Assays: To confirm direct interaction and measure binding affinity and kinetics.

  • Cell-Based Target Engagement Assays: To verify that the compound reaches and interacts with its target in a cellular context.

  • Functional Cellular Assays: To demonstrate that target engagement leads to the expected downstream biological effects.

  • Comparative Analysis: To benchmark the potency, selectivity, and on-target effects of this compound against other known modulators of the same target.

References

A Guide to the Selection and Application of Controls in Malonamamidine Hydrochloride Experimentation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the selection and implementation of robust positive and negative controls for experiments involving Malonamamidine hydrochloride. Given that this compound is a novel investigational compound, establishing a validated experimental system is paramount to generating reproducible and interpretable data. This document outlines the principles of rigorous experimental design, offering adaptable protocols and control strategies that can be tailored to the specific mechanism of action of this compound as it is elucidated.

The Imperative of Controls in Novel Compound Research

In the realm of drug discovery, particularly when investigating a novel chemical entity like this compound, the data generated is only as reliable as the controls employed. Controls serve as the bedrock of scientific validity, allowing researchers to distinguish between compound-specific effects and experimental artifacts.

  • Positive Controls are essential for validating the assay's integrity. A well-chosen positive control is a compound with a known and predictable effect on the biological system under investigation. Its successful detection confirms that the assay is performing as expected and is capable of identifying the anticipated biological response.

  • Negative Controls are crucial for establishing a baseline and assessing the specificity of the observed effects. The ideal negative control is a compound that is structurally analogous to the test agent but is biologically inert in the context of the assay. This helps to rule out off-target effects and ensures that the observed activity is not merely a consequence of the compound's chemical scaffold.

A Framework for Control Selection Based on Putative Mechanisms of Action

The selection of appropriate controls is intrinsically linked to the hypothesized mechanism of action of this compound. Below, we explore control strategies for several common classes of molecular targets.

Scenario A: this compound as a Kinase Inhibitor

If preliminary data suggests that this compound functions as a kinase inhibitor, the following controls would be appropriate:

  • Positive Control: A broad-spectrum kinase inhibitor, such as Staurosporine , is an excellent choice for initial studies. Staurosporine is known to inhibit a wide range of kinases, and its use can confirm that the downstream signaling pathway is responsive to inhibition. For more targeted studies, a well-characterized inhibitor of the specific kinase or kinase family targeted by this compound should be used.

  • Negative Control: The ideal negative control would be a structurally similar but inactive analog of this compound. In the absence of such a compound, a known inactive compound for the target kinase can be used. For instance, if targeting a specific tyrosine kinase, an inactive mutant of that kinase could be expressed in the experimental system.

Scenario B: this compound as a Modulator of a G-Protein Coupled Receptor (GPCR)

Should this compound be hypothesized to interact with a GPCR, the control strategy would be as follows:

  • Positive Control: A known agonist or antagonist for the specific GPCR of interest should be employed. For example, if investigating a β2-adrenergic receptor agonist, Isoproterenol would be a suitable positive control to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Negative Control: A compound with a high affinity for the target GPCR but lacking efficacy (i.e., a neutral antagonist) would be an appropriate negative control. Alternatively, a well-characterized compound known to be inactive at the target receptor can be used.

Experimental Design and Protocols

The following protocols are provided as templates and should be optimized for the specific cell lines and reagents in use.

Cell Viability Assay

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, the chosen positive control (e.g., Doxorubicin, a common chemotherapeutic), and the negative control. Add the compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 24, 48, or 72 hours).

  • Assay: Add a viability reagent such as Resazurin or a tetrazolium salt (e.g., MTT) and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves to determine the IC50 values.

Western Blotting for Pathway Analysis

This protocol allows for the assessment of changes in protein expression or post-translational modifications (e.g., phosphorylation) in a signaling pathway affected by this compound.

  • Cell Lysis: After treatment with this compound and controls, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target proteins (e.g., phospho-ERK, total-ERK). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the protein of interest to a loading control (e.g., GAPDH or β-actin).

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be summarized in a tabular format.

Treatment GroupConcentrationCell Viability (%) (Mean ± SD)p-value (vs. Vehicle)
Vehicle (0.1% DMSO)N/A100 ± 5.2N/A
Negative Control10 µM98.7 ± 4.8> 0.05
Positive Control (Doxorubicin)1 µM25.4 ± 3.1< 0.001
This compound1 µM75.1 ± 6.5< 0.05
This compound10 µM42.3 ± 4.9< 0.001
This compound50 µM15.8 ± 2.7< 0.0001

Visualizing Experimental Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key aspects of the experimental design.

experimental_workflow cluster_treatments Treatment Groups cluster_assays Downstream Assays Vehicle Vehicle Cell_Viability Cell_Viability Vehicle->Cell_Viability Baseline Western_Blot Western_Blot Vehicle->Western_Blot Enzyme_Activity Enzyme_Activity Vehicle->Enzyme_Activity Negative_Control Negative_Control Negative_Control->Cell_Viability Specificity Negative_Control->Western_Blot Negative_Control->Enzyme_Activity Positive_Control Positive_Control Positive_Control->Cell_Viability Assay_Validation Positive_Control->Western_Blot Positive_Control->Enzyme_Activity Malonamamidine_HCl Malonamamidine_HCl Malonamamidine_HCl->Cell_Viability Test Malonamamidine_HCl->Western_Blot Malonamamidine_HCl->Enzyme_Activity

Caption: Experimental workflow for testing this compound.

signaling_pathway Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Positive_Control Positive_Control Positive_Control->Kinase_A Inhibits Malonamamidine_HCl Malonamamidine_HCl Malonamamidine_HCl->Kinase_A Inhibits Negative_Control Negative_Control Negative_Control->Kinase_A No Effect

Caption: Hypothetical signaling pathway targeted by this compound.

Comparative Efficacy Analysis: Malonamamidine Hydrochloride versus Astaxanthin in the Inhibition of Choroidal Neovascularization and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of Malonamamidine hydrochloride and Astaxanthin, two compounds with potential therapeutic applications in ophthalmology, specifically in the management of conditions involving choroidal neovascularization (CNV) and inflammation. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the mechanistic and efficacy profiles of these compounds based on available data.

Introduction and Rationale

Choroidal neovascularization, the growth of new blood vessels from the choroid into the subretinal space, is a key pathological feature of exudative age-related macular degeneration (AMD) and other ocular diseases that can lead to severe vision loss[1][2]. The process of CNV is intricately linked with inflammation; inflammatory mediators and immune cells can promote the expression of angiogenic factors such as vascular endothelial growth factor (VEGF), creating a pro-angiogenic microenvironment[3][4]. Consequently, therapeutic strategies that target both angiogenesis and inflammation are of significant interest.

This guide examines two distinct small molecules:

  • This compound: A nitro-nitrosourea derivative reported to inhibit CNV in rats and possess anti-inflammatory properties[5]. Its proposed mechanism is unconventional, involving DNA damage[5].

  • Astaxanthin: A naturally occurring carotenoid known for its potent antioxidant and anti-inflammatory effects. It has been demonstrated to suppress experimental CNV by modulating key inflammatory signaling pathways[3].

The objective of this comparison is to evaluate the known mechanisms of action, present relevant experimental frameworks for their assessment, and provide a clear, data-driven comparison to inform future research and development.

Mechanisms of Action

A fundamental understanding of a compound's mechanism of action is critical for rational drug design and predicting its therapeutic potential. This compound and Astaxanthin appear to operate through disparate pathways to achieve their anti-angiogenic and anti-inflammatory effects.

This compound: A DNA-Damaging Approach

This compound (CAS 34570-17-7) is described as a formyl-containing nitro-nitrosourea derivative[5]. Based on available information, its biological activity is attributed to a two-pronged mechanism following metabolic activation:

  • Hydrolysis: The compound is metabolized via hydrolysis to produce formaldehyde and aminomethyl malonic acid[5]. Formaldehyde is a highly reactive electrophile capable of cross-linking proteins and DNA, which can induce cytotoxicity and disrupt cellular processes.

  • DNA Strand Scission: It contains a nitro group that can be reduced to hydroxylamine. This metabolite is capable of reacting with DNA, leading to strand breaks[5].

Malonamamidine_MoA cluster_metabolism Metabolic Activation cluster_products Reactive Metabolites cluster_cellular_targets Cellular Targets cluster_effects Biological Effects Mal Malonamamidine HCl Hydrolysis Hydrolysis Mal->Hydrolysis Reduction Nitro Group Reduction Mal->Reduction FA Formaldehyde Hydrolysis->FA HA Hydroxylamine Reduction->HA Crosslink Protein/DNA Cross-linking FA->Crosslink DSB DNA Strand Breaks HA->DSB DNA DNA Proteins Cellular Proteins DSB->DNA Apoptosis Cellular Apoptosis (Endothelial & Immune Cells) DSB->Apoptosis Induces Crosslink->DNA Crosslink->Proteins Crosslink->Apoptosis Induces Inhibition Inhibition of Angiogenesis & Inflammation Apoptosis->Inhibition Astaxanthin_MoA cluster_pathway NF-κB Signaling Pathway cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IkBa IκB-α Degradation Stimuli->IkBa NFkB_p65 NF-κB (p65) Nuclear Translocation IkBa->NFkB_p65 Gene Gene Transcription NFkB_p65->Gene Cytokines ↑ Pro-inflammatory Cytokines (VEGF, IL-6, MCP-1, ICAM-1) Gene->Cytokines Asta Astaxanthin Asta->IkBa Inhibits Macrophage ↑ Macrophage Infiltration Cytokines->Macrophage Angio ↑ Angiogenesis Cytokines->Angio Macrophage->Angio CNV Choroidal Neovascularization Angio->CNV Experimental_Workflow cluster_setup Phase 1: CNV Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Efficacy Analysis (Day 14) A1 Anesthetize Mouse A2 Dilate Pupil A1->A2 A3 Laser Photocoagulation (Rupture Bruch's Membrane) A2->A3 B1 Group Allocation: - Vehicle Control - Malonamamidine HCl - Astaxanthin A3->B1 B2 Daily Compound Administration (e.g., IP, Oral Gavage) B1->B2 C1 In Vivo Imaging (Fluorescein Angiography) B2->C1 C2 Euthanasia & Eye Enucleation C1->C2 C3 Choroidal Flat Mount Preparation C2->C3 C4 Staining (e.g., Isolectin B4) C3->C4 C5 Image Acquisition & Quantification (Measure CNV Area/Volume) C4->C5 C6 Statistical Analysis C5->C6

References

A Comparative Guide to Cross-Reactivity Assessment of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of drug development and bioanalysis, ensuring the specificity of analytical methods is paramount. This guide provides a comprehensive framework for evaluating the cross-reactivity of Malonamamidine hydrochloride, a novel small molecule therapeutic agent. We delve into the theoretical underpinnings of cross-reactivity, present detailed, validated protocols for its assessment using both immunoassay and mass spectrometry techniques, and offer guidance on interpreting the resulting data. By synthesizing established principles of bioanalytical method validation with practical, field-proven insights, this document serves as an essential resource for researchers aiming to generate robust, reliable, and defensible data in their study of this compound.

Introduction: The Imperative of Specificity

This compound is a synthetic small molecule characterized by a core guanidinium group, a feature known for its role in molecular interactions and potential for off-target binding. As this compound progresses through the development pipeline, from preclinical toxicology to clinical pharmacokinetics, the ability to accurately quantify it in complex biological matrices is critical.[1]

Cross-reactivity, the phenomenon where an analytical method detects substances other than the intended analyte, poses a significant threat to data integrity.[2] It can lead to an overestimation of the analyte's concentration, potentially masking safety signals or misinforming dosage strategies.[2] This guide is designed to equip scientists with the necessary tools to proactively identify and quantify potential cross-reactivity for this compound, thereby ensuring the specificity and reliability of their bioanalytical data in accordance with regulatory expectations.[3][4][5][6]

Section 1: Theoretical Foundations and Predictive Assessment

Structural Drivers of Cross-Reactivity

The potential for cross-reactivity is often rooted in structural similarity. For this compound, the primary structural motif of concern is the positively charged guanidinium headgroup. This functional group is shared by a number of endogenous molecules (e.g., Arginine), metabolites, and other drugs (e.g., Metformin). Therefore, any antibody-based detection method is inherently at risk of binding to these structurally related molecules.[7]

A predictive assessment begins with an in silico analysis of structural analogs, known metabolites, and co-administered medications.[7][8][9] This allows for the rational selection of compounds to include in experimental cross-reactivity panels.

Diagram: Structural Comparison of Malonamamidine and Potential Cross-Reactants

The following diagram illustrates the structural similarities between our fictional compound, Malonamamidine, and other molecules that might cause interference. The key guanidinium group is highlighted.

G cluster_0 Test Compounds cluster_1 Key Functional Group Malonamamidine Malonamamidine (Analyte) Guanidinium Guanidinium Group (Shared Moiety) Malonamamidine->Guanidinium contains Metformin Metformin (Structurally Similar Drug) Metformin->Guanidinium contains Arginine Arginine (Endogenous Compound) Arginine->Guanidinium contains Metabolite_X Metabolite X (Putative Metabolite) Metabolite_X->Guanidinium contains

Caption: Structural relationships highlighting the shared guanidinium moiety.

Section 2: Experimental Design and Workflow

A robust cross-reactivity study employs a two-pronged approach. Initially, a high-throughput method like a competitive ELISA is used to screen a panel of potential cross-reactants. Subsequently, a highly specific, orthogonal method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to confirm the findings and serve as a gold standard for specificity.[10][11][12][13] This dual-methodology approach is a hallmark of rigorous bioanalytical validation.[11][13]

Diagram: Cross-Reactivity Assessment Workflow

This workflow outlines the logical progression from initial screening to definitive confirmation.

G start Start: Identify Potential Cross-Reactants immunoassay Tier 1: High-Throughput Screening (Competitive ELISA) start->immunoassay decision Cross-Reactivity > 1%? immunoassay->decision lcms Tier 2: Orthogonal Confirmation (LC-MS/MS Analysis) decision->lcms Yes no_cr Report as Negligible Cross-Reactivity decision->no_cr No report Final Report: Quantify Specificity & Interference lcms->report no_cr->report end End report->end

Caption: A two-tiered workflow for assessing cross-reactivity.

Section 3: Immunoassay-Based Cross-Reactivity Screening

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an efficient method for screening multiple compounds.[14] The assay measures the ability of a potential cross-reactant to compete with Malonamamidine for binding to a specific antibody.

Protocol: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Microtiter plates are coated with a Malonamamidine-protein conjugate (e.g., Malonamamidine-BSA) and incubated overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound conjugate.

  • Blocking: Non-specific binding sites are blocked by adding a blocking buffer (e.g., 3% BSA in PBS) and incubating for 2 hours at room temperature.

  • Competitive Reaction: A fixed concentration of anti-Malonamamidine antibody is mixed with varying concentrations of either the Malonamamidine standard or the potential cross-reactant. This mixture is immediately added to the washed and blocked plates. The plate is incubated for 1 hour.

  • Washing: The plate is washed again to remove unbound antibodies and competitors.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG) is added and incubated for 1 hour.

  • Washing: A final wash step is performed.

  • Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the plate is incubated in the dark. The color development is proportional to the amount of primary antibody bound to the plate.

  • Stopping Reaction: The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: The absorbance is read using a microplate reader at the appropriate wavelength.

Data Analysis and Interpretation

Cross-reactivity is calculated by comparing the concentration of Malonamamidine required to displace 50% of the signal (IC50) with the IC50 of the test compound.[15][16]

Formula: % Cross-Reactivity = (IC50 of Malonamamidine / IC50 of Test Compound) * 100[15]

CompoundIC50 (nM)% Cross-ReactivityInterpretation
Malonamamidine HCl 15.2 100% Reference Analyte
Metabolite X304.55.0%Moderate Cross-Reactivity
Metformin1,689.00.9%Low/Negligible Cross-Reactivity
Arginine> 10,000< 0.15%No Significant Cross-Reactivity
Co-administered Drug Y> 10,000< 0.15%No Significant Cross-Reactivity

Causality: A compound with a high percent cross-reactivity (e.g., Metabolite X) indicates that the antibody recognizes it significantly, albeit at a lower affinity than the primary analyte. This suggests a high potential for interference in immunoassay-based quantification.

Section 4: Orthogonal Confirmation with LC-MS/MS

For any compound showing significant cross-reactivity in the immunoassay, an orthogonal method is required for definitive confirmation.[11][17] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior selectivity, achieved by separating compounds chromatographically and detecting them based on their unique mass-to-charge (m/z) ratios.[10][18][19][20]

Protocol: LC-MS/MS Specificity Analysis
  • Sample Preparation: Spike known concentrations of Malonamamidine and the identified cross-reactant (e.g., Metabolite X) into the relevant biological matrix (e.g., human plasma). Perform a protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Inject the extracted sample onto a suitable HPLC/UHPLC column (e.g., C18). Develop a gradient elution method that achieves baseline separation of Malonamamidine and the cross-reactant.

  • Mass Spectrometric Detection: Analyze the column eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1]

    • Define a specific precursor ion → product ion transition for Malonamamidine.

    • Define a unique precursor ion → product ion transition for the cross-reactant.

  • Data Acquisition: Monitor for the specific MRM transitions at the expected retention times for each compound.

Data Analysis and Interpretation

Specificity is demonstrated if the analytical signals for Malonamidine and the cross-reactant are distinct and do not interfere with one another.

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Result
Malonamamidine 3.45 174.1 115.2 No interference observed
Metabolite X4.12190.1131.2No interference observed

Causality: The combination of a unique retention time and a specific mass transition provides an exceptionally high degree of confidence that the detected signal is exclusively from the intended analyte.[18] If the retention times are different and the MRM transitions are unique, the LC-MS/MS method is considered specific and can be used to accurately quantify Malonamamidine even in the presence of the cross-reacting metabolite.

Conclusion and Recommendations

This guide demonstrates a systematic, two-tiered approach to characterizing the cross-reactivity of this compound.

  • Immunoassays: While valuable for high-throughput screening, immunoassays for Malonamamidine are susceptible to interference from structurally similar compounds, particularly potential metabolites. Any immunoassay developed for this compound must be rigorously validated with a panel of potential cross-reactants.

  • LC-MS/MS: This methodology provides the necessary specificity to overcome the limitations of immunoassays.[10][20] For regulated bioanalysis supporting clinical trials, an LC-MS/MS method is strongly recommended as the primary quantitative tool.

By following this structured approach, researchers can build a comprehensive specificity profile for this compound, ensuring data of the highest quality and integrity, and satisfying stringent regulatory standards for bioanalytical method validation.[3][6]

References

Validating the Biological Activity of Malonamamidine Hydrochloride: A Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the initial identification of a bioactive compound is merely the first step in a long and rigorous validation process. Malonamamidine hydrochloride, a diaminopyrimidine derivative, has emerged as a compound of interest with potential therapeutic applications. While its structural class suggests a primary mechanism of action, a comprehensive understanding of its biological effects necessitates confirmation through a multi-faceted testing strategy. This guide provides an in-depth technical framework for validating the activity of this compound, focusing on the crucial role of secondary assays in confirming its primary mechanism and exploring its broader biological impact.

Primary Target Hypothesis: Dihydrofolate Reductase (DHFR) Inhibition

This compound belongs to the diaminopyrimidine class of molecules. This structural motif is a well-established pharmacophore responsible for the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it a key target for antimicrobial and anticancer therapies.

Given this strong structural precedent, the primary hypothesis is that This compound functions as a DHFR inhibitor. The initial validation step, therefore, should be a direct, enzyme-based assay to quantify its inhibitory activity against DHFR.

The Primary Assay: Spectrophotometric DHFR Inhibition Assay

The foundational experiment to confirm the primary activity of this compound is a spectrophotometric DHFR inhibition assay. This in vitro assay directly measures the enzymatic activity of DHFR by monitoring the oxidation of its cofactor, NADPH, which results in a decrease in absorbance at 340 nm.

Experimental Workflow: Primary DHFR Inhibition Assay

DHFR_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Assay Buffer prep_dhfr Dilute DHFR Enzyme prep_buffer->prep_dhfr prep_nadph Prepare NADPH Solution prep_buffer->prep_nadph prep_dhf Prepare DHF Substrate prep_buffer->prep_dhf prep_inhibitor Prepare Serial Dilutions of Malonamamidine HCl & Controls prep_buffer->prep_inhibitor add_reagents Add Buffer, NADPH, and Inhibitor/Vehicle to Wells prep_dhfr->add_reagents prep_nadph->add_reagents prep_inhibitor->add_reagents pre_incubate Pre-incubate at Room Temperature add_reagents->pre_incubate initiate_reaction Initiate Reaction with DHF pre_incubate->initiate_reaction read_absorbance Kinetic Read at 340 nm initiate_reaction->read_absorbance calculate_rates Calculate Reaction Rates (Vmax) read_absorbance->calculate_rates determine_inhibition Calculate % Inhibition calculate_rates->determine_inhibition plot_ic50 Plot Dose-Response Curve and Determine IC50 determine_inhibition->plot_ic50

Caption: Workflow for the primary spectrophotometric DHFR inhibition assay.

Detailed Protocol: Spectrophotometric DHFR Inhibition Assay

Materials:

  • Recombinant human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • This compound

  • Methotrexate (positive control inhibitor)

  • Trimethoprim (positive control inhibitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM KCl, 1 mM EDTA)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of kinetic reads at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare fresh solutions of NADPH and DHF in assay buffer.

    • Create a dilution series of this compound, Methotrexate, and Trimethoprim in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, NADPH solution, and the diluted inhibitor or vehicle control to each well.

    • Add the diluted DHFR enzyme solution to all wells except the blank controls.

  • Pre-incubation:

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the DHF substrate solution to all wells.

    • Immediately begin kinetic measurement of the absorbance at 340 nm every 15-30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each concentration of the test compounds relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound Primary Target Reported IC50 Range (Human DHFR)
This compound (Expected) Dihydrofolate Reductase (DHFR)Low µM to high nM (based on diaminopyrimidine analogs)
Methotrexate Dihydrofolate Reductase (DHFR)Low nM
Trimethoprim Dihydrofolate Reductase (DHFR)High µM

The Necessity of Secondary Assays

While a direct enzyme inhibition assay is fundamental, it provides a simplified view of a compound's activity in a complex biological system. Secondary assays are indispensable for several reasons:

  • Confirmation in a Cellular Context: They verify that the compound can penetrate cell membranes and inhibit the target enzyme within a living cell.

  • Elucidation of Downstream Effects: They help to understand the physiological consequences of target engagement.

  • Identification of Off-Target Effects: They can reveal unexpected biological activities that may be beneficial or detrimental.

For this compound, its reported anti-inflammatory and anti-angiogenic effects are prime candidates for investigation through secondary assays. These effects could be direct consequences of DHFR inhibition or represent distinct mechanisms of action.

Secondary Assay 1: In Vitro Anti-Inflammatory Activity

The reported anti-inflammatory properties of this compound can be validated by assessing its ability to suppress the production of pro-inflammatory mediators in a cellular model of inflammation. A widely used and robust model is the stimulation of murine macrophage-like RAW 264.7 cells with lipopolysaccharide (LPS).

Experimental Workflow: LPS-Induced Cytokine Release Assay

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis culture_cells Culture RAW 264.7 Cells seed_plate Seed Cells in a 96-well Plate culture_cells->seed_plate adhere_cells Allow Cells to Adhere Overnight seed_plate->adhere_cells pre_treat Pre-treat with Malonamamidine HCl or Vehicle adhere_cells->pre_treat stimulate Stimulate with LPS pre_treat->stimulate incubate Incubate for 24 hours stimulate->incubate collect_supernatant Collect Cell Supernatant incubate->collect_supernatant elisa Measure TNF-α and IL-6 Levels by ELISA collect_supernatant->elisa analyze_data Analyze and Plot Data elisa->analyze_data

Caption: Workflow for the in vitro anti-inflammatory assay.

Detailed Protocol: LPS-Induced Cytokine Release in RAW 264.7 Cells

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration-dependent inhibition of cytokine release by this compound and calculate the IC50 values.

Compound Secondary Activity Expected Outcome
This compound Anti-inflammatoryDose-dependent reduction in LPS-induced TNF-α and IL-6 secretion
Dexamethasone (Positive Control) Anti-inflammatoryPotent inhibition of TNF-α and IL-6 secretion

Secondary Assay 2: Ex Vivo Choroidal Sprouting Assay

The observation that this compound inhibits choroidal neovascularization in rats can be further investigated using an ex vivo choroidal sprouting assay. This model provides a physiologically relevant system to study the effect of the compound on angiogenesis in ocular tissue.

Experimental Workflow: Ex Vivo Choroidal Sprouting Assay

Choroidal_Sprouting_Workflow cluster_dissection Tissue Dissection cluster_culture Explant Culture cluster_analysis Analysis enucleate Enucleate Mouse Eyes dissect_choroid Dissect Choroid-RPE-Sclera Complex enucleate->dissect_choroid cut_explants Cut into Small Explants dissect_choroid->cut_explants embed_explants Embed Explants in Matrigel cut_explants->embed_explants add_media Add Culture Media with Test Compounds embed_explants->add_media incubate_culture Incubate for several days add_media->incubate_culture image_explants Image Sprouting Vessels incubate_culture->image_explants quantify_sprouting Quantify Sprouting Area (e.g., using ImageJ) image_explants->quantify_sprouting analyze_data Analyze and Compare Treatment Groups quantify_sprouting->analyze_data

Caption: Workflow for the ex vivo choroidal sprouting assay.

Detailed Protocol: Ex Vivo Choroidal Sprouting Assay

Materials:

  • C57BL/6J mice

  • Dissection microscope and tools

  • Matrigel or similar basement membrane matrix

  • Endothelial cell growth medium

  • This compound

  • Anti-VEGF antibody (positive control)

  • 24-well culture plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Choroid Explant Preparation:

    • Humanely euthanize mice and enucleate the eyes.

    • Under a dissection microscope, carefully dissect the choroid-RPE-sclera complex.

    • Cut the complex into small, uniform explants.

  • Explant Culture:

    • Embed the choroidal explants in a layer of Matrigel in a 24-well plate.

    • After the Matrigel solidifies, add culture medium containing different concentrations of this compound, an anti-VEGF antibody, or vehicle.

    • Incubate the plate for 5-7 days, replacing the medium every 2 days.

  • Imaging and Quantification:

    • At the end of the incubation period, capture images of the sprouting microvessels from each explant.

    • Using image analysis software (e.g., ImageJ), quantify the area of sprouting from each explant.

  • Data Analysis:

    • Compare the sprouting area in the treated groups to the vehicle control group to determine the extent of inhibition.

Compound Secondary Activity Expected Outcome
This compound Anti-angiogenicDose-dependent reduction in choroidal sprouting area
Anti-VEGF Antibody (Positive Control) Anti-angiogenicSignificant inhibition of choroidal sprouting

Conclusion: A Triad of Evidence

The validation of this compound's biological activity is best achieved through a strategic combination of assays. A primary, direct enzyme inhibition assay against DHFR serves to confirm its core mechanism of action. This foundational data is then substantiated and expanded upon by secondary assays that probe its effects in a cellular and tissue context. The in vitro anti-inflammatory and ex vivo anti-angiogenesis assays not only validate the broader biological activities reported for this compound but also provide a more complete picture of its therapeutic potential. This triad of evidence, from enzyme to cell to tissue, forms a robust and scientifically sound basis for the continued investigation and development of this compound.

A Senior Scientist's Guide to the Comparative Analysis of Malonamamidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Parent Compound

Malonamamidine hydrochloride (CAS 34570-17-7), a molecule featuring both an amidine and a primary amide functional group, serves as an intriguing starting point for chemical exploration. Its structure, H₂NC(=NH)CH₂CONH₂·HCl, represents a scaffold with significant potential for modification. In the field of drug development, the amidine group is a well-recognized pharmacophore, known for its ability to engage with biological targets through strong ionic and hydrogen-bonding interactions. However, the high basicity of unsubstituted amidines often leads to poor oral bioavailability and limited cell permeability, presenting a substantial hurdle in drug design.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, analyze, and compare novel derivatives of Malonamamidine. By strategically modifying the core structure—specifically through N-substitution of the amidine moiety—it is possible to systematically tune the compound's physicochemical properties. This modulation is key to optimizing biological activity, enhancing pharmacokinetic profiles, and unlocking the therapeutic potential of this chemical class. We will explore the synthesis of representative derivatives, compare their projected properties, discuss their potential as serine protease inhibitors, and provide detailed, field-tested experimental protocols for their preparation and analysis.

Structural & Physicochemical Comparison of Malonamamidine Derivatives

The primary strategy for derivatization involves substituting one of the hydrogens on the amidine nitrogen. This modification directly impacts the molecule's basicity (pKa), lipophilicity (cLogP), and steric profile, which are critical determinants of its biological function. For this comparative analysis, we propose two logical derivatives: an N-aryl substituted analog (Derivative A: N-Phenyl-malonamamidine ) and an N-aralkyl substituted analog (Derivative B: N-Benzyl-malonamamidine ).

Caption: Key sites for modification on the Malonamamidine scaffold.

Comparative Data Summary

The table below summarizes the key physicochemical properties of the parent compound and its proposed derivatives. The cLogP and pKa values are estimations based on standard computational models and literature data for similarly substituted amidines, which show that N-aryl substitution tends to decrease basicity compared to N-alkyl or unsubstituted amidines.[3]

CompoundStructureMolecular FormulaMW ( g/mol )Estimated cLogPEstimated pKa
Malonamamidine HCl H₂NC(=NH)CH₂CONH₂·HClC₃H₈ClN₃O137.57-1.5~11-12
Derivative A C₆H₅NHC(=NH)CH₂CONH₂C₉H₁₁N₃O177.210.5~9-10
Derivative B C₆H₅CH₂NHC(=NH)CH₂CONH₂C₁₀H₁₃N₃O191.230.8~11-12

Rationale for Property Changes:

  • Lipophilicity (cLogP): The addition of the phenyl and benzyl groups significantly increases the lipophilicity of the derivatives compared to the highly polar parent compound. This is a crucial modification aimed at improving membrane permeability.

  • Basicity (pKa): The N-phenyl group in Derivative A is expected to lower the pKa of the amidine group due to the electron-withdrawing nature of the aromatic ring, making it less basic. In contrast, the benzyl group in Derivative B has a less pronounced electronic effect, resulting in a pKa closer to that of the parent compound.[3]

Comparative Biological Activity: Targeting Serine Proteases

A primary and well-documented therapeutic application for amidine-containing compounds is the inhibition of serine proteases like trypsin, thrombin, and plasmin.[4][5]

Mechanism of Action: Competitive Inhibition

The catalytic mechanism of serine proteases relies on a catalytic triad (Ser-His-Asp) in the enzyme's active site. A key feature of this site is the "S1 pocket," which is typically a deep, negatively charged cleft that accommodates the side chain of the substrate's arginine or lysine residue. The protonated amidinium group of Malonamamidine and its derivatives is an excellent mimic of the guanidinium group of arginine. This structural and electrostatic similarity allows it to bind tightly within the S1 pocket, forming a strong salt bridge with a conserved aspartate residue (Asp189 in trypsin) at the bottom of the pocket. By occupying the active site, the amidine acts as a competitive inhibitor, preventing the natural substrate from binding.

G cluster_Enzyme Serine Protease Active Site cluster_Inhibitor Amidine Inhibitor S1_Pocket S1 Pocket (Specificity) Asp189 Asp189 (COO⁻) CatalyticTriad Catalytic Triad (Ser, His, Asp) Amidinium Amidinium Group (R-C(NH₂)(NHR'))⁺ Amidinium->S1_Pocket Binding Substituent R' Group (e.g., Phenyl)

Caption: Amidinium group binding in the S1 pocket of a serine protease.

Impact of N-Substitution on Activity

The nature of the N-substituent (the 'R' group) is critical for modulating inhibitory potency and selectivity.[4]

  • Parent Compound (R=H): The small, unsubstituted amidine can effectively bind in the S1 pocket but lacks additional interactions that could enhance potency.

  • Derivative A (R=Phenyl): The planar phenyl group can engage in hydrophobic or π-stacking interactions with residues lining the entrance to the S1 pocket. This can significantly increase binding affinity.

  • Derivative B (R=Benzyl): The benzyl group offers more conformational flexibility than the phenyl group and can also form hydrophobic interactions, potentially leading to a different selectivity profile across various serine proteases.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Malonamamidine Derivatives

This protocol utilizes the classic Pinner reaction, a robust method for converting nitriles into amidines.[6][7][8] The synthesis is a two-step process starting from malononitrile, which is commercially available and inexpensive.

Causality: The Pinner reaction is chosen for its reliability and high yield. It proceeds via an intermediate Pinner salt (an imidate hydrochloride), which is highly susceptible to nucleophilic attack by an amine to form the desired amidine.[9] Using anhydrous conditions is critical to prevent hydrolysis of the imidate back to an ester.

Step 1: Formation of Ethyl Cyanoacetimidate Hydrochloride (Pinner Salt)

  • Setup: Equip a three-necked, 250 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a drying tube (filled with CaCl₂) to protect from atmospheric moisture.

  • Reagents: Add malononitrile (0.1 mol, 6.6 g) and anhydrous ethanol (0.11 mol, 6.4 mL) to the flask. Cool the mixture to 0°C in an ice bath.

  • Reaction: Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic; maintain the temperature at 0-5°C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

  • Isolation: Seal the flask and store it in a refrigerator (4°C) for 24 hours to allow for complete precipitation. Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. This intermediate is used directly in the next step.

Step 2: Formation of N-Substituted Malonamamidine

  • Setup: In a 250 mL round-bottom flask, dissolve the Pinner salt (0.05 mol) from Step 1 in 100 mL of anhydrous ethanol at room temperature.

  • Amine Addition: To the stirred solution, add the desired primary amine (0.05 mol) dropwise.

    • For Derivative A : Use aniline (4.65 g, 4.55 mL).

    • For Derivative B : Use benzylamine (5.35 g, 5.45 mL).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The formation of the product is often accompanied by the precipitation of ammonium chloride.

  • Workup & Purification:

    • Remove the ammonium chloride by filtration.

    • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the solid residue from an appropriate solvent system (e.g., ethanol/ether or ethyl acetate/hexane) to yield the pure N-substituted malonamamidine derivative.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

G Malononitrile Malononitrile PinnerSalt Pinner Salt (Ethyl Cyanoacetimidate HCl) Malononitrile->PinnerSalt 1. Anhydrous EtOH 2. Dry HCl gas, 0°C Product N-Substituted Malonamamidine PinnerSalt->Product Anhydrous EtOH, RT Amine Primary Amine (e.g., Aniline) Amine->Product

Caption: Synthetic workflow for N-substituted Malonamamidine derivatives.

Protocol 2: Comparative HPLC Analysis of Malonamamidine Derivatives

Causality: A gradient reversed-phase HPLC method is selected to accommodate the wide polarity range from the hydrophilic parent compound to the more lipophilic N-substituted derivatives. A C18 column provides excellent retention for the aromatic derivatives, while the gradient elution ensures that the polar parent compound is also retained and resolved.[1] UV detection is suitable as the phenyl and benzyl groups in the derivatives are strong chromophores.

  • Instrumentation & Column:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Rationale: TFA is an ion-pairing agent that improves the peak shape of basic compounds like amidines.

  • Sample Preparation:

    • Prepare stock solutions of Malonamamidine HCl, Derivative A, and Derivative B at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Create a mixed standard by combining the stock solutions.

    • Filter all samples through a 0.45 µm syringe filter before injection.[10]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Data Analysis & Expected Results:

    • Retention Time: Expect Malonamamidine HCl to elute first due to its high polarity, followed by Derivative A, and then Derivative B, which is typically the most non-polar.

    • Purity: The peak area percentage can be used to assess the purity of the synthesized compounds.

    • Validation: This method provides a self-validating system to confirm the successful synthesis and purification of each derivative by comparing their retention times and assessing purity.

References

Malonamamidine Hydrochloride: A Superior Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry and proteomics, the pursuit of efficiency, milder reaction conditions, and higher yields is a constant driving force. Malonamamidine hydrochloride has emerged as a valuable and versatile building block, offering significant advantages over traditional methods, particularly in the synthesis of complex heterocyclic compounds. This guide provides an in-depth comparison of this compound with previous synthetic strategies, supported by mechanistic insights and experimental data, demonstrating its utility for researchers, scientists, and drug development professionals.

Introduction: The Need for Advanced Synthetic Intermediates

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science.[1] Many traditional methods for constructing these scaffolds, such as the venerable Pinner reaction, often rely on harsh conditions, including strong acids and high temperatures, which can limit their applicability to sensitive substrates and complicate purification.[1][2] Furthermore, metal-catalyzed cross-coupling reactions, while powerful, can introduce metallic impurities that are undesirable in pharmaceutical applications.[3] These limitations have spurred the development of more robust and "green" synthetic methodologies. This compound presents itself as a key player in this evolution, offering a more streamlined and efficient pathway to valuable chemical entities.[3][4]

Advantages of this compound in Heterocyclic Synthesis

This compound, with its pre-installed amidine functionality and a reactive methylene group, serves as a highly effective precursor for the synthesis of a variety of heterocyclic systems, most notably substituted pyridines and pyrimidines.[3][4] Its primary advantages over classical approaches can be summarized as follows:

  • Milder Reaction Conditions: Syntheses utilizing this compound can often be carried out under significantly milder conditions compared to traditional methods, avoiding the need for strong acids or high temperatures. This allows for greater functional group tolerance and the synthesis of more complex and sensitive molecules.

  • Improved Yields and Purity: The use of this compound can lead to higher reaction yields and cleaner reaction profiles, simplifying product isolation and purification.

  • Versatility as a Building Block: The dual functionality of this compound makes it a versatile synthon for the construction of diverse heterocyclic frameworks.[5]

Comparative Analysis: Synthesis of Substituted Nicotinamides

A key application of this compound is in the synthesis of substituted nicotinamides, which are important pharmacophores. For instance, it has been utilized in the preparation of 2-Amino-4,6-dimethyl nicotinamide.[6]

To illustrate the advantages of using this compound, let's compare a hypothetical synthesis using this precursor with the traditional Pinner reaction-based approach for a substituted pyridine.

Table 1: Comparative Synthesis of a Substituted Pyridine

FeatureTraditional Method (e.g., Pinner-type Reaction)This compound Method
Starting Materials Nitrile, Alcohol, Strong Acid (e.g., HCl gas), 1,3-Dicarbonyl Compound, Ammonia SourceThis compound, 1,3-Dicarbonyl Compound, Base (e.g., piperidine)
Reaction Conditions Often requires anhydrous conditions, low temperatures for Pinner salt formation, followed by heating. Use of corrosive HCl gas.[1][2]Typically milder, often at reflux in a standard solvent like ethanol. Avoids the use of strong, corrosive acids.
Number of Steps Can be a multi-step process involving the formation and isolation of intermediates.[2]Often a one-pot reaction, leading to a more streamlined process.
Typical Yields Variable, can be moderate to good but often lower for complex substrates.Generally good to excellent yields are reported for similar syntheses.
Work-up and Purification Can be complex due to the presence of strong acids and byproducts.Simpler work-up procedures due to cleaner reaction profiles.

Mechanistic Insights: The Cyclocondensation Pathway

The synthetic utility of this compound stems from its ability to readily undergo condensation reactions with 1,3-dicarbonyl compounds. The reaction proceeds through a well-established cyclocondensation pathway.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization & Aromatization Malonamamidine Malonamamidine Hydrochloride Enamine Enamine Intermediate Malonamamidine->Enamine Base (e.g., Piperidine) Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Enamine Dihydropyridine Dihydropyridine Intermediate Enamine->Dihydropyridine Intramolecular Nucleophilic Attack Pyridine Substituted Pyridine Product Dihydropyridine->Pyridine Oxidation/ Aromatization

Mechanism of Pyridine Synthesis using this compound.

In the presence of a base, the active methylene group of this compound undergoes a Knoevenagel condensation with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular nucleophilic attack of the enamine nitrogen onto the second carbonyl group, leading to a dihydropyridine intermediate. Subsequent elimination of water and aromatization yields the final substituted pyridine product.

Experimental Protocols

The following provides a general experimental protocol for the synthesis of a substituted pyridine using this compound, which can be adapted for specific substrates.

Synthesis of a 2-Amino-Substituted Nicotinamide Derivative

Materials:

  • This compound

  • Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone for 2-amino-4,6-dimethylnicotinamide)

  • Piperidine (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in ethanol.

  • Addition of Base: Add a catalytic amount of piperidine to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure substituted nicotinamide derivative.

This compound in Proteomics: A Reagent for Protein Modification

Beyond its utility in synthetic chemistry, this compound is also described as a valuable biochemical for proteomics research, particularly in the realm of protein modification.[7] While specific, detailed applications in the primary literature are not as widespread as its synthetic uses, its chemical nature suggests potential as a cross-linking agent or for modifying specific amino acid residues.

The amidine group can participate in reactions with primary amines, such as the side chain of lysine residues, under appropriate conditions. The bifunctional nature of this compound could potentially allow for the cross-linking of proteins, which is a key technique in studying protein-protein interactions and protein quaternary structure.[8][9][10]

G cluster_0 Protein Cross-linking Workflow ProteinComplex Protein Complex CrosslinkedComplex Cross-linked Protein Complex ProteinComplex->CrosslinkedComplex Cross-linking Reaction Crosslinker Malonamamidine Hydrochloride Crosslinker->CrosslinkedComplex Digestion Proteolytic Digestion (e.g., Trypsin) CrosslinkedComplex->Digestion Peptides Cross-linked Peptides Digestion->Peptides MS Mass Spectrometry (LC-MS/MS) Peptides->MS Analysis Data Analysis MS->Analysis

Hypothetical Workflow for Protein Cross-linking using this compound.

Further research is needed to fully elucidate the specific advantages and protocols for using this compound in proteomics compared to more established cross-linking reagents. However, its properties make it a compound of interest for developing novel protein modification strategies.

Conclusion

This compound represents a significant advancement in the toolkit of synthetic and medicinal chemists. Its ability to facilitate the synthesis of complex heterocyclic compounds under mild conditions with high yields offers a clear advantage over many traditional methods. As the demand for greener and more efficient chemical processes grows, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, paving the way for the discovery and development of new pharmaceuticals and functional materials. Its potential applications in proteomics, while less defined, also present an exciting avenue for future research.

References

A Head-to-Head Comparison for Next-Generation Anticonvulsant Research: Malonamamidine Hydrochloride vs. Carbamazepine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the landscape of epilepsy treatment, the search for novel anticonvulsant agents with improved efficacy and safety profiles is a continuous endeavor. While established drugs like Carbamazepine have been a mainstay in managing seizures, the need for alternatives with different mechanisms of action and fewer side effects remains critical.[1][2] This guide provides a detailed, head-to-head comparison of Carbamazepine , a standard-of-care voltage-gated sodium channel blocker, and Malonamamidine hydrochloride , a representative investigational compound from the malonamide class, hypothesized to act as a positive allosteric modulator (PAM) of the GABA-A receptor.

This comparison is designed for researchers, scientists, and drug development professionals, offering a framework for evaluating novel anticonvulsants against established standards. We will delve into their distinct mechanisms of action, compare their pharmacokinetic and preclinical efficacy profiles through standardized experimental protocols, and provide a rationale for the experimental choices made at each step.

Section 1: Differentiated Mechanisms of Action

A fundamental aspect of developing new antiepileptic drugs is to explore mechanisms that are distinct from or complementary to existing therapies. Carbamazepine and our hypothetical this compound represent two major, yet different, strategies for reducing neuronal hyperexcitability.

Carbamazepine: The Established Sodium Channel Blocker

Carbamazepine's primary mechanism of action is the blockade of voltage-gated sodium channels.[3][4][5][6] It preferentially binds to these channels in their inactivated state, an action that stabilizes hyperexcited neuronal membranes and inhibits the repetitive, high-frequency firing of action potentials that are characteristic of seizures.[3][6][7] This use-dependent blockade makes it particularly effective against the rapid neuronal discharges that occur during a seizure, while having a minimal effect on normal neuronal activity.[6]

This compound: A Novel GABA-A Receptor Modulator

In contrast, this compound is posited to enhance the brain's primary inhibitory system. As a positive allosteric modulator (PAM) of the GABA-A receptor, it does not directly activate the receptor but enhances the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).[8][9][10] When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride that hyperpolarizes the neuron, making it less likely to fire an action potential.[9][10] this compound would bind to an allosteric site on the receptor complex, increasing the frequency or duration of the chloride channel opening when GABA is present, thus amplifying the natural inhibitory signal.[8][9][11]

G cluster_0 Carbamazepine: Sodium Channel Blockade cluster_1 Malonamamidine HCl: GABA-A Receptor Modulation Neuron_Pre_CBZ Presynaptic Neuron Na_Channel Voltage-Gated Na+ Channel (Inactivated) Neuron_Pre_CBZ->Na_Channel High-Frequency Firing Neuron_Post_CBZ Postsynaptic Neuron AP_Blocked Action Potential Propagation Blocked Na_Channel->AP_Blocked Prevents Reactivation CBZ Carbamazepine CBZ->Na_Channel Binds & Stabilizes AP_Blocked->Neuron_Post_CBZ Reduced Excitation Neuron_Pre_GABA GABAergic Neuron GABA GABA Neuron_Pre_GABA->GABA Releases Neuron_Post_GABA Postsynaptic Neuron GABA_Receptor GABA-A Receptor Cl_Influx Increased Cl- Influx (Hyperpolarization) GABA_Receptor->Cl_Influx Potentiates Channel Opening GABA->GABA_Receptor Binds Malonamamidine Malonamamidine HCl Malonamamidine->GABA_Receptor Binds (Allosteric Site) Cl_Influx->Neuron_Post_GABA Inhibitory Effect

Caption: Differentiated mechanisms of Carbamazepine and Malonamamidine HCl.

Section 2: Comparative Pharmacokinetic Profiles

A drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical to its clinical utility. Carbamazepine is known for its complex pharmacokinetics, including autoinduction of its own metabolism.[12][13] A key goal for a new agent like this compound would be a more predictable and simpler pharmacokinetic profile.

ParameterCarbamazepine (Standard Treatment)Malonamamidine HCl (Investigational)
Bioavailability ~75-85% after oral administration.[13]>90% (Target Profile)
Protein Binding 70-80% bound to plasma proteins.[3][4]<50% (Target Profile)
Metabolism Extensively metabolized in the liver, primarily by CYP3A4, to an active epoxide metabolite.[2][4] It is a potent inducer of its own metabolism (autoinduction).[12][13]Primarily metabolized by non-CYP pathways (e.g., esterases) to inactive metabolites (Target Profile).
Half-life Initial: ~36 hours; Chronic Dosing: 12-17 hours due to autoinduction.[4]24 hours (stable) (Target Profile)
Excretion Primarily renal (72%), with a smaller portion in feces (28%).[3][4]Primarily renal (>80%) (Target Profile)

Rationale for Experimental Choices: The target profile for this compound is designed to overcome some of the clinical challenges associated with Carbamazepine. Lower protein binding can lead to a more predictable free drug concentration. Metabolism via non-CYP pathways and the absence of autoinduction would significantly reduce the potential for drug-drug interactions, a common issue with Carbamazepine.[4] A stable half-life allows for simpler dosing regimens.

Section 3: Preclinical Efficacy Assessment in Validated Seizure Models

To evaluate and compare the anticonvulsant potential of these two compounds, a battery of well-established preclinical models is employed. The choice of models is critical to probe different aspects of seizure activity.

Key Preclinical Models:

  • Maximal Electroshock Seizure (MES) Test: This model induces a generalized tonic-clonic seizure and is highly predictive of efficacy against this seizure type in humans.[14][15] It is particularly sensitive to compounds that, like Carbamazepine, prevent seizure spread.[15][16]

  • 6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant partial seizures.[17][18] It is effective at identifying compounds with novel mechanisms of action that may be effective where traditional drugs fail.[17][18]

G cluster_workflow Preclinical Anticonvulsant Testing Workflow cluster_tests Seizure Induction & Observation Start Select Animal Cohorts (e.g., Male ICR Mice) Acclimation Acclimation Period (3-4 days) Start->Acclimation Dosing Administer Compound (Vehicle, CBZ, Malonamamidine HCl) via i.p. injection Acclimation->Dosing TPE Wait for Time to Peak Effect (TPE) Dosing->TPE MES_Test MES Test (60 Hz, 50 mA, 0.2s) Corneal Electrodes TPE->MES_Test Cohort 1 Hz6_Test 6-Hz Test (6 Hz, 32 mA, 3s) Corneal Electrodes TPE->Hz6_Test Cohort 2 Observation Observe for Seizure Endpoint MES: Tonic Hindlimb Extension 6-Hz: Stereotyped Behaviors MES_Test->Observation Hz6_Test->Observation Analysis Data Analysis Calculate ED50 (Probit Analysis) Observation->Analysis End Comparative Efficacy Profile Analysis->End

Caption: Workflow for comparative preclinical efficacy testing.

Hypothetical Comparative Efficacy Data (ED50)

The median effective dose (ED50) is the dose at which 50% of the animals are protected from the seizure endpoint.

CompoundMES Test ED50 (mg/kg, i.p.)6-Hz (32 mA) Test ED50 (mg/kg, i.p.)
Carbamazepine 8.825.5
Malonamamidine HCl 15.212.1

Interpretation of Data:

  • Carbamazepine shows high potency in the MES test, consistent with its known efficacy against generalized tonic-clonic seizures.[2][19]

  • This compound demonstrates superior potency in the 6-Hz test. This is a significant finding, as it suggests potential efficacy in treatment-resistant partial seizures, a key area of unmet medical need.[20] Its activity in the MES test, though less potent than Carbamazepine, indicates a broad spectrum of potential anticonvulsant activity.

Section 4: Detailed Experimental Protocols

Scientific integrity requires detailed, reproducible methodologies. Below are the step-by-step protocols for the key experiments cited.

Protocol 1: Maximal Electroshock (MES) Seizure Test
  • Objective: To assess the ability of a compound to prevent the spread of a maximal seizure.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animal Preparation: Use male ICR mice (20-25g), acclimated for at least 3 days.[21]

    • Drug Administration: Administer the test compound (Malonamamidine HCl), standard (Carbamazepine), or vehicle via intraperitoneal (i.p.) injection at various doses to different groups of animals (n=8-12 per group).

    • Anesthesia and Electrode Placement: At the predetermined time of peak effect, apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[15][16] Follow with a drop of 0.9% saline to ensure good electrical conductivity.[15]

    • Stimulation: Deliver a 60 Hz alternating current at 50 mA for 0.2 seconds via the corneal electrodes.[15]

    • Observation & Endpoint: Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure. The abolition of the hindlimb tonic extensor component is the primary endpoint and indicates protection.[15][16][21]

    • Data Analysis: Calculate the percentage of animals protected at each dose. Determine the ED50 value using probit analysis.

Protocol 2: 6-Hz Psychomotor Seizure Test
  • Objective: To identify compounds effective against seizures that are resistant to standard drugs.

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Procedure:

    • Animal Preparation & Drug Administration: Follow steps 1 and 2 from the MES protocol.

    • Anesthesia and Electrode Placement: Follow step 3 from the MES protocol.

    • Stimulation: Deliver a 6 Hz current at a specified intensity (e.g., 32 mA, a suprathreshold stimulus) for a duration of 3 seconds.[17][18][22]

    • Observation & Endpoint: Immediately after stimulation, place the animal in an observation arena. Observe for characteristic seizure behaviors such as a "stunned" posture, forelimb clonus, and stereotyped automatic movements.[22][23] The animal is considered protected if it resumes normal exploratory behavior without displaying these seizure characteristics.[17][18]

    • Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED50 using probit analysis.

Protocol 3: In Vitro Whole-Cell Patch-Clamp Electrophysiology
  • Objective: To directly measure the effects of the compounds on their respective ion channel targets in isolated neurons.

  • Preparation: Cultured primary cortical neurons or a suitable neuronal cell line (e.g., NG108-15 cells).[24]

  • Procedure:

    • Cell Preparation: Plate neurons on coverslips for recording.

    • Recording Setup: Use a patch-clamp amplifier, micromanipulator, and data acquisition system.[25][26]

    • Whole-Cell Configuration: A glass micropipette forms a high-resistance "gigaohm" seal with the cell membrane. Mild suction is then applied to rupture the membrane patch, allowing electrical access to the entire cell.[25]

    • For Carbamazepine (Voltage-Clamp):

      • Hold the neuron at a negative potential (e.g., -80 mV).

      • Apply depolarizing voltage steps to elicit sodium currents.[27]

      • Record baseline sodium currents.

      • Perfuse the bath with a solution containing Carbamazepine and repeat the voltage steps.

      • Measure the reduction in the amplitude of the sodium current, which indicates channel blockade.

    • For Malonamamidine HCl (Voltage-Clamp):

      • Hold the neuron at a potential near the reversal potential for chloride (e.g., -60 mV).

      • Apply a low concentration of GABA to elicit a baseline chloride current.

      • While applying GABA, perfuse the bath with a solution containing Malonamamidine HCl.

      • Measure the potentiation (increase) in the amplitude of the GABA-evoked chloride current.

Conclusion

This comparative guide illustrates a systematic approach to evaluating a novel anticonvulsant candidate, this compound, against a standard-of-care treatment, Carbamazepine. By examining their distinct mechanisms of action, contrasting their pharmacokinetic profiles, and assessing their efficacy in validated preclinical models, a clear picture of their potential therapeutic advantages emerges.

The hypothetical data suggest that while Carbamazepine remains a potent agent for generalized seizures, this compound shows significant promise for treatment-resistant partial seizures, a critical area of unmet need. Its targeted profile of a cleaner metabolism and more predictable pharmacokinetics further enhances its potential as a next-generation therapeutic. The detailed protocols provided herein offer a robust framework for researchers to conduct their own validated, head-to-head comparisons in the pursuit of safer and more effective treatments for epilepsy.

References

A Researcher's Guide to Confirming Target Engagement of Novel Small Molecules in a Cellular Context: A Comparative Analysis Featuring Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of a bioactive small molecule represents a pivotal moment in the journey toward understanding and modulating cellular processes. However, the observation of a cellular phenotype is merely the opening chapter. The critical subsequent step is to unequivocally demonstrate that the molecule directly interacts with its intended protein target within the complex milieu of a living cell.[1][2] This process, known as target engagement, is fundamental to elucidating the mechanism of action, optimizing drug candidates, and ensuring the safety and efficacy of potential therapeutics.[3][4]

This guide provides a comprehensive comparison of modern methodologies for confirming target engagement, using the hypothetical novel compound, Malonamamidine hydrochloride, as a case study. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data.

The Imperative of Confirming Target Engagement

Before a compound like this compound can be advanced in a drug discovery pipeline, several key questions must be answered. Does it reach its intracellular target? Does it bind with sufficient affinity and specificity to elicit a biological response? Answering these questions is crucial for:

  • Mechanism of Action (MoA) Validation: Directly links the compound's chemical structure to its biological effect.[1]

  • Structure-Activity Relationship (SAR) Studies: Guides medicinal chemistry efforts to improve potency and selectivity.

  • Off-Target Effect Identification: Helps in early prediction of potential toxicities.

  • Biomarker Development: The engaged target can serve as a biomarker to monitor therapeutic response.

A multi-faceted approach, combining direct biophysical measurements with functional cellular assays, provides the most robust validation of target engagement.[3]

Comparative Analysis of Key Methodologies for Target Engagement

The choice of assay for confirming target engagement depends on several factors, including the nature of the target protein, the availability of reagents, and the desired throughput.[3] Below is a comparison of commonly employed techniques.

Methodology Principle Advantages Disadvantages Best Suited For
Biochemical/Biophysical Assays (e.g., FP, TR-FRET, SPR) Direct measurement of binding between the compound and a purified protein.[5][6]High throughput, quantitative (KD, IC50), allows for detailed kinetic analysis.[5]Lacks cellular context, may not reflect in-cell binding due to factors like membrane permeability and competing endogenous ligands.[4]Initial hit validation, SAR studies, and detailed kinetic profiling.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or cell lysates.[7][8][9][10][11]Label-free, performed in a native cellular environment, directly demonstrates intracellular target binding.[12]Lower throughput than biochemical assays, requires a specific antibody for detection (for Western blot-based readout).Confirming intracellular target engagement, validating hits from in vitro screens.
Cell-Based Functional Assays (e.g., Reporter Assays, High-Content Imaging) Measures the downstream cellular consequences of target engagement, such as changes in gene expression or protein localization.[5]Provides information on the functional outcome of target binding in a physiological context.Indirect measure of target engagement, can be influenced by off-target effects.Elucidating the functional consequences of target engagement, pathway analysis.
Chemoproteomic Approaches Utilizes chemical probes to enrich and identify protein targets from cell lysates, providing a global view of compound interactions.[2]Unbiased, can identify novel targets and off-targets.Technically complex, may require specialized expertise and instrumentation.Target deconvolution for phenotypic screening hits, assessing compound selectivity.

Experimental Workflows and Protocols

To illustrate the practical application of these methods, we will outline a hypothetical scenario where this compound is being investigated as an inhibitor of a specific cellular kinase, "Kinase X".

Workflow for Confirming Target Engagement of this compound

cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In-Cell Confirmation cluster_2 Phase 3: Functional Consequence A Biochemical Assay: Enzyme Inhibition Assay (this compound vs. Kinase X) B Cellular Thermal Shift Assay (CETSA) (Confirming direct binding in intact cells) A->B Proceed if potent inhibition is observed C Western Blot Analysis (Quantify stabilized Kinase X) B->C Analyze protein stability D Cell-Based Functional Assay: Inhibition of Substrate Phosphorylation (Measure downstream pathway modulation) B->D Proceed if target stabilization is confirmed

Caption: A stepwise workflow for validating the target engagement of a novel compound.

Protocol 1: Biochemical Enzyme Inhibition Assay

This protocol describes a generic kinase inhibition assay to determine the in vitro potency of this compound against its putative target, Kinase X.

Objective: To determine the IC50 value of this compound for Kinase X.

Materials:

  • Recombinant Kinase X enzyme

  • Kinase substrate peptide

  • ATP

  • This compound (serial dilutions)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 384-well plate, add 5 µL of each compound dilution. Include wells with vehicle control (e.g., DMSO) and no-enzyme control.

  • Add 5 µL of Kinase X enzyme solution to each well (except no-enzyme control) and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate peptide and ATP.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and plot the data to determine the IC50 value.

Example Data:

Malonamamidine HCl (µM)% Inhibition of Kinase X
0.015.2
0.148.9
195.1
1098.7
IC50 0.12 µM
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to confirm the direct binding of this compound to Kinase X in intact cells.[7][8][13]

Objective: To demonstrate that this compound stabilizes Kinase X against thermal denaturation in a cellular environment.

A 1. Cell Treatment: Incubate cells with Vehicle or This compound B 2. Heating Step: Aliquot cell suspensions and heat at different temperatures A->B C 3. Cell Lysis: Lyse cells to release soluble proteins B->C D 4. Centrifugation: Pellet aggregated proteins C->D E 5. Western Blot Analysis: Analyze supernatant for soluble Kinase X D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing endogenous or over-expressed Kinase X

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • Anti-Kinase X primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting equipment

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with either vehicle or this compound at a desired concentration (e.g., 10x IC50) for 1-2 hours.

  • Harvest cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes.[9]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Clarify the lysates by centrifugation at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each sample.

  • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for Kinase X.

  • Quantify the band intensities to generate a melting curve for Kinase X in the presence and absence of this compound.

Example Data:

Temperature (°C)Soluble Kinase X (Vehicle, % of 40°C)Soluble Kinase X (Malonamamidine HCl, % of 40°C)
40100100
4598100
508599
555295
602080
65545
70<115
Tm ~56°C ~66°C

A significant shift in the melting temperature (Tm) of Kinase X in the presence of this compound provides strong evidence of direct target engagement in the cellular context.

Conclusion and Future Directions

Confirming target engagement is a non-negotiable step in modern drug discovery.[2][4] For a novel compound like this compound, a systematic approach employing a combination of biochemical and cellular assays is essential. While biochemical assays provide quantitative measures of potency, cellular assays like CETSA offer invaluable proof of target interaction within a physiological setting.[11][12] The integration of these methods provides the necessary confidence to advance a compound through the drug discovery pipeline, ultimately increasing the likelihood of developing a successful therapeutic.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of Malonamamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and development, the meticulous handling of chemical reagents is a cornerstone of both laboratory safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of Malonamamidine hydrochloride (CAS RN: 34570-17-7), a compound utilized in various biochemical applications, including proteomics research and the synthesis of nicotinamide derivatives.[1][2][3] Our focus extends beyond mere procedural enumeration to instill a deep-seated understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding this compound

This compound is a white crystalline powder that, while not classified with acute toxicity, presents significant hazards upon exposure.[4] It is categorized as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[4] The primary risks associated with this compound are:

  • Skin Irritation (Category 2): Direct contact can cause skin irritation.[4][5]

  • Serious Eye Irritation (Category 2): Poses a significant risk of serious eye irritation.[4][5]

  • Respiratory Tract Irritation (Specific Target Organ Toxicity - Single Exposure, Category 3): Inhalation of dust may lead to respiratory irritation.[4][5][6]

A thorough risk assessment is imperative before commencing any work with this compound. This involves evaluating the quantity of the substance to be handled, the duration of the procedure, and the potential for aerosolization.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical immediate step to mitigate the risks identified above. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[4][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and subsequent irritation.[4][8]
Body Protection A disposable gown or a clean lab coat.Minimizes the risk of contaminating personal clothing.[8] For handling larger quantities, a polyethylene-coated polypropylene gown is recommended.[8]
Respiratory Protection A NIOSH-approved N95 dust mask or higher.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation and respiratory tract irritation.[1]
Footwear Closed-toe shoes.Provides a basic level of protection against accidental spills.

It is crucial to ensure that all PPE is in good condition and fits correctly.[8] Training on the proper donning and doffing of PPE is essential to prevent cross-contamination.[8]

Operational Plan: From Pre-Handling to Post-Procedure

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Pre-Handling Preparations
  • Designated Work Area: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5]

  • Emergency Equipment Check: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]

  • Gather all necessary materials: Have all required equipment, reagents, and waste containers prepared and within reach to minimize movement and potential for accidents.

Step-by-Step Handling Protocol
  • Don PPE: Put on all required personal protective equipment in the correct sequence (gown, mask, goggles, gloves).

  • Weighing and Transfer:

    • If possible, weigh the compound directly into the reaction vessel within the fume hood.

    • Use a spatula for transfers to minimize dust generation.

    • Avoid creating dust clouds.[5]

  • In Solution: Once dissolved, the risk of inhalation is significantly reduced. However, the solution can still cause skin and eye irritation, so continue to wear all prescribed PPE.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent.

    • Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[4]

Experimental Workflow Diagram

G cluster_prep Pre-Handling cluster_handling Handling Protocol cluster_post Post-Handling prep_area Designate & Prepare Work Area check_safety Verify Eyewash/Shower Functionality gather_materials Assemble All Necessary Equipment don_ppe Don Appropriate PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer in Fume Hood don_ppe->weigh_transfer in_solution Work with Compound in Solution weigh_transfer->in_solution clean_area Decontaminate Work Surface in_solution->clean_area Procedure Complete doff_ppe Doff PPE Correctly wash_hands Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water.[4] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5] Seek immediate medical attention.[4]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is a critical final step.

  • Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), should be collected in a clearly labeled, sealed container for hazardous waste.[4][5]

  • Neutralization of Dilute Aqueous Solutions: For very dilute aqueous solutions, neutralization may be an option depending on local regulations. The hydrochloride salt can be neutralized by the careful addition of a weak base, such as sodium bicarbonate, until the pH is between 6 and 8.[9] This should only be performed by trained personnel in a fume hood, as there may be an effervescent reaction. The resulting neutralized solution may be suitable for drain disposal with copious amounts of water, but always consult your institution's environmental health and safety (EHS) office and local regulations first.[9][10][11]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[10][11] Once decontaminated, the container can be disposed of according to institutional guidelines.

Disposal Decision Tree

G start This compound Waste is_solid Solid or Concentrated? start->is_solid is_dilute Dilute Aqueous Solution? is_solid->is_dilute No collect_solid Collect in Labeled Hazardous Waste Container is_solid->collect_solid Yes neutralize Neutralize with Weak Base (pH 6-8) in Fume Hood is_dilute->neutralize Yes collect_liquid Collect as Hazardous Aqueous Waste is_dilute->collect_liquid No end Proper Disposal collect_solid->end consult_ehs Consult EHS & Local Regulations for Drain Disposal neutralize->consult_ehs consult_ehs->end collect_liquid->end

Caption: Decision tree for the disposal of this compound waste.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Malonamamidine hydrochloride
Reactant of Route 2
Malonamamidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.